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2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid Documentation Hub

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  • Product: 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid
  • CAS: 1781968-79-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 2-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}acetic acid

Executive Summary and Strategic Importance In modern medicinal chemistry, the transition from flat, sp2-hybridized molecules to three-dimensional, sp3-rich architectures has driven the search for novel aliphatic ring sys...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Strategic Importance

In modern medicinal chemistry, the transition from flat, sp2-hybridized molecules to three-dimensional, sp3-rich architectures has driven the search for novel aliphatic ring systems. Among these, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a privileged scaffold[1].

2-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}acetic acid (commonly referred to as 1-Boc-azetidine-2-acetic acid) serves as a highly versatile, bifunctional building block for drug discovery and peptidomimetic synthesis. By combining the conformational rigidity of the azetidine core with an orthogonal Boc-protecting group and a homologated acetic acid linker, this compound allows researchers to introduce highly specific spatial vectors into drug candidates, thereby improving metabolic stability, aqueous solubility, and target-binding affinity[2].

Structural Deconstruction & Mechanistic Logic

The utility of 2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid lies in its tripartite structure. Each functional moiety is strategically designed to fulfill a specific chemical or biological role.

StructuralLogic Root 2-{1-[(tert-Butoxy)carbonyl] azetidin-2-yl}acetic acid Azetidine Azetidine Ring (Core Scaffold) Root->Azetidine Boc Boc Group (N-Protection) Root->Boc Acetic Acetic Acid (Linker) Root->Acetic Prop1 Conformational Restriction & Metabolic Stability Azetidine->Prop1 Prop2 Orthogonal Stability (Base-Stable, Acid-Labile) Boc->Prop2 Prop3 Homologated Site for Amide/Ester Derivatization Acetic->Prop3

Fig 1: Logical relationship between structural features and functional utility.

  • The Azetidine Core: The strained four-membered ring restricts the conformational freedom of the attached functional groups. In drug design, azetidines are frequently deployed as bioisosteres for pyrrolidines or piperidines, often resulting in altered pKa profiles and enhanced resistance to cytochrome P450-mediated metabolism[1][2].

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides immense steric bulk, shielding the secondary amine from unwanted nucleophilic attacks during downstream synthesis. It is highly stable to basic conditions and nucleophiles, yet easily cleaved under mild acidic conditions.

  • The Acetic Acid Linker: Unlike direct carboxylic acid attachments (which form highly strained and sometimes unstable azetidine-2-carboxylic acid derivatives), the insertion of a methylene bridge (homologation) yields an acetic acid moiety. This reduces steric hindrance during amide coupling and provides a flexible spacer for target engagement.

Physicochemical Profile and Safety Data

Understanding the physical properties and hazard classifications is critical for reaction optimization and laboratory safety. The following table summarizes the key quantitative data for this compound[3][4][5].

Property / ParameterValue / Description
Chemical Name 2-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}acetic acid
CAS Number 1781968-79-3
Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
SMILES String CC(C)(C)OC(=O)N1CCC1CC(O)=O
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, DCM, and Methanol
Storage Conditions 2-8°C, sealed in a dry environment
Hazard Classifications Acute Tox. 4 (H302+H312+H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Note: Due to its classification as an acute toxin and irritant, all handling must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat)[5].

Experimental Workflows: Synthesis of Peptidomimetics

The primary application of 1-Boc-azetidine-2-acetic acid is its integration into larger molecular frameworks via amide bond formation, followed by the unmasking of the azetidine amine for further functionalization.

Workflow SM 1-Boc-azetidine-2-acetic acid (1.0 eq) Act Activation HATU (1.1 eq), DIPEA (3.0 eq) DMF, 0°C, 15 min SM->Act Dissolution & Base Coup Amide Coupling Amine (1.1 eq) RT, 2-4 hrs Act->Coup OAt-Ester Formation Inter Boc-Protected Amide Intermediate Coup->Inter Nucleophilic Attack Deprot Boc Deprotection TFA/DCM (1:1) RT, 1-2 hrs Inter->Deprot Acidic Cleavage Target Azetidine-2-acetamide TFA Salt Deprot->Target Isobutylene Release

Fig 2: Step-by-step synthetic workflow for amide coupling and Boc deprotection.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Couple the acetic acid moiety to a primary or secondary amine to form a stable amide linkage.

Causality & Reagent Selection: HATU is selected over traditional carbodiimides (like EDC/HOBt) because the azetidine ring, paired with the bulky Boc group, creates a sterically demanding environment. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction forward efficiently. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert nitrogen atmosphere. Reasoning: DMF ensures complete solvation of the polar transition states.

  • Base Addition: Add DIPEA (3.0 eq) via syringe and cool the reaction flask to 0°C using an ice bath. Reasoning: Cooling suppresses potential epimerization at the chiral center (if a specific enantiomer is used) and controls the exothermic activation.

  • Activation: Add HATU (1.1 eq) portion-wise. Stir the mixture at 0°C for 15 minutes to allow complete formation of the active ester.

  • Coupling: Add the target amine (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validating Step: Analyze a crude aliquot via LC-MS. The disappearance of the starting material mass (m/z 214.1 [M-H]⁻) and the appearance of the desired product mass confirm successful coupling.

Protocol 2: Acidic Boc-Deprotection

Objective: Remove the tert-butoxycarbonyl group to yield the free azetidine amine for subsequent functionalization.

Causality & Reagent Selection: The Boc group is highly acid-labile. A 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) provides a clean, volatile cleavage system. The azetidine ring, unlike the highly strained aziridine ring, is generally stable to these acidic conditions and will not undergo unwanted ring-opening.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate from Protocol 1 in anhydrous DCM (0.1 M).

  • Cleavage: Cool the solution to 0°C and slowly add an equal volume of TFA. Reasoning: The cleavage generates a tert-butyl carbocation, which is eliminated as isobutylene gas. Cooling prevents thermal degradation and side reactions.

  • Propagation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction via TLC or LC-MS.

  • Isolation: Once the starting material is fully consumed, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • Self-Validating Step: Confirm deprotection via 1H-NMR spectroscopy. The complete disappearance of the intense 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group) validates the success of the protocol. The product is obtained as a TFA salt, ready for immediate use.

Conclusion

2-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}acetic acid is a critical asset in the modern medicinal chemist's toolkit. Its unique combination of a conformationally restricted, metabolically stable azetidine core with synthetically orthogonal functional groups enables the rapid construction of complex peptidomimetics and novel therapeutics. By adhering to the rigorous, self-validating protocols outlined above, researchers can seamlessly integrate this building block into advanced drug discovery pipelines.

Sources

Exploratory

1H and 13C NMR chemical shifts for 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid (CAS: 1369534-61-1 for the R-enantiomer). This molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid (CAS: 1369534-61-1 for the R-enantiomer). This molecule serves as a highly valuable synthetic intermediate, most notably in the development of creatine transport inhibitors for oncology and peptidomimetic drug discovery [1].

Characterizing this compound via NMR presents unique challenges due to the combination of azetidine ring strain and the restricted conformational dynamics of the N-tert-butoxycarbonyl (Boc) protecting group. This guide details the causal mechanisms behind its spectral signatures and provides a self-validating experimental workflow for accurate structural elucidation.

Conformational Dynamics: The Causality of Peak Broadening

Before interpreting the chemical shifts of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid, it is critical to understand the physical chemistry governing the molecule's behavior in solution.

Azetidine Ring Strain: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). To accommodate the compressed internal bond angles (~90°), the exocyclic bonds (including the C-H bonds) adopt a higher degree of s-character. This hybridization shift strips electron density away from the protons, resulting in an anisotropic deshielding effect that pushes the ring protons further downfield compared to larger, unstrained heterocycles like pyrrolidines or piperidines.

N-Boc Rotamerism: The carbamate C-N bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This restricts rotation, locking the molecule into cis and trans rotamers (relative to the C2 acetic acid substituent) [2]. At standard ambient temperatures (298 K), the interconversion rate between these rotamers is slow on the NMR timescale. Consequently, the NMR spectrometer captures both conformations simultaneously, leading to peak broadening or outright peak doubling across both 1 H and 13 C spectra.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is defined by the massive steric bulk of the Boc group and the diastereotopic nature of the acetic acid side chain. Because the C2 carbon is a chiral center, the adjacent protons of the -CH 2​ -COOH group reside in permanently distinct magnetic environments (pro-R and pro-S). They couple not only to the C2 methine proton but also to each other (geminal coupling, 2J≈15 Hz), typically appearing as a complex multiplet or a doublet of doublets.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality & Assignment Notes
Boc -C(CH 3​ ) 3​ 1.40 – 1.45s9HHighly shielded tert-butyl protons. Often appears as a split singlet due to cis/trans rotamers.
C3-H 2​ (Azetidine) 2.15 – 2.40m2HAliphatic ring protons. Shielded relative to C2/C4 but complex due to ring puckering.
-CH 2​ -COOH 2.65 – 2.95m (or dd)2HDiastereotopic protons adjacent to the chiral C2 center and the carboxylic acid carbonyl.
C4-H 2​ (Azetidine) 3.85 – 4.05m2HDeshielded by the electronegativity of the adjacent carbamate nitrogen.
C2-H (Azetidine) 4.35 – 4.65m1HHighly deshielded by both the adjacent nitrogen and the exocyclic acetic acid moiety.
-COOH 10.0 – 11.5br s1HAcidic proton. Broadens or disappears upon D 2​ O exchange.

13 C NMR Spectral Analysis

The 13 C NMR spectrum is highly diagnostic for confirming the integrity of the Boc protecting group and the carboxylic acid. The presence of two distinct carbonyl peaks (carbamate vs. carboxylic acid) is the primary marker of successful synthesis. Similar to the proton spectrum, the carbon signals for C2, C4, and the Boc methyls frequently appear as doubled peaks at room temperature.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)Carbon TypeCausality & Assignment Notes
C3 (Azetidine) 22.5CH 2​ Homocyclic aliphatic carbon, least deshielded in the ring.
Boc -C(CH 3​ ) 3​ 28.4CH 3​ Tert-butyl methyl carbons.
-CH 2​ -COOH 38.5CH 2​ Alpha carbon to the carboxylic acid.
C4 (Azetidine) 48.0CH 2​ Alpha to the carbamate nitrogen.
C2 (Azetidine) 59.5CHAlpha to both the nitrogen and the acetic acid chain; highly deshielded.
Boc -C(CH 3​ ) 3​ 80.2C (Quat)Quaternary carbon of the tert-butyl group, shifted downfield by oxygen.
Boc C=O 156.5C=OCarbamate carbonyl.
-COOH 175.0C=OCarboxylic acid carbonyl.

Experimental Protocol & Self-Validating Workflow

To ensure scientific integrity, simply acquiring a 1D spectrum at room temperature is insufficient for Boc-protected azetidines. The peak doubling caused by rotamers can easily be mistaken for chemical impurities or diastereomeric mixtures. The following protocol utilizes Variable Temperature (VT) NMR as a self-validating system to prove structural purity [3].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of DMSO- d6​ . (Note: While CDCl 3​ is standard for ambient acquisition, DMSO- d6​ has a higher boiling point, making it mandatory for the high temperatures required in Step 4).

  • Ambient Acquisition (298 K): Acquire a standard 1D 1 H spectrum (16–64 scans) and 13 C spectrum (512–1024 scans).

  • Rotamer Assessment: Inspect the spectrum. If the Boc singlet (~1.42 ppm) or the C2 methine multiplet (~4.5 ppm) appears as two distinct sets of peaks with an integration ratio of roughly 3:1 to 1:1, rotamerism is present.

  • Self-Validation via VT-NMR: Elevate the NMR probe temperature to 340 K – 360 K . Allow the sample to equilibrate for 10 minutes.

  • Coalescence Confirmation: Acquire a new 1 H spectrum. The thermal energy will overcome the rotational barrier of the carbamate C-N bond. If the doubled peaks merge (coalesce) into a single, sharp set of signals, you have definitively validated that the initial complexity was due to rotamers, not impurities.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C. Phase and baseline correct manually for accurate integration.

NMR_Workflow Start Sample Prep: 15-20 mg in DMSO-d6 Acquire1D Acquire 1D 1H & 13C NMR at 298 K (Ambient) Start->Acquire1D CheckRotamers Peak Doubling / Broadening Observed in Spectrum? Acquire1D->CheckRotamers VT_NMR Self-Validation: VT-NMR Heat to 340-360 K in DMSO CheckRotamers->VT_NMR Yes (Boc Rotamers) Assign 2D NMR (COSY/HSQC) for Final Peak Assignment CheckRotamers->Assign No (Clear Spectrum) Coalescence Observe Peak Coalescence (Confirms Rotamers) VT_NMR->Coalescence Coalescence->Assign Report Finalize Chemical Shifts & Coupling Constants Assign->Report

Caption: Experimental workflow for the NMR acquisition and rotameric resolution of Boc-protected azetidines.

References

  • European Patent Office. (2015). EP3950673A1 - Inhibitors of creatine transport and uses thereof. Google Patents.
  • Ciblat, S., et al. (2011). Total Synthesis of Lepadiformine Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons. PMC / National Institutes of Health. Available at:[Link]

  • Organic Syntheses. (2013). Procedure: NMR of the crude reaction mixture is uninformative due to broad peaks caused by Boc rotamers. Org. Synth. Available at:[Link]

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid

Executive Summary In modern drug discovery, the incorporation of conformationally restricted scaffolds is a proven strategy to enhance target affinity and metabolic stability. Azetidine derivatives, particularly those be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of conformationally restricted scaffolds is a proven strategy to enhance target affinity and metabolic stability. Azetidine derivatives, particularly those bearing functionalized side chains, serve as critical building blocks in the synthesis of peptidomimetics and novel small-molecule therapeutics. 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid (often referred to as 1-Boc-azetidine-2-acetic acid) is a prime example of such an intermediate.

For researchers and drug development professionals, verifying the structural integrity and exact mass of this compound is paramount before downstream coupling reactions. However, the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group introduces specific analytical challenges during mass spectrometry, notably the propensity for in-source fragmentation. This technical guide establishes a self-validating analytical framework for the precise molecular weight determination and structural elucidation of this critical building block.

Physicochemical Profiling and Mass Fundamentals

Before executing analytical workflows, it is necessary to distinguish between the average molecular weight (used for stoichiometric calculations in synthesis) and the monoisotopic exact mass (used for high-resolution mass spectrometry targeting the most abundant isotopes: ^12^C, ^1^H, ^14^N, ^16^O).

The quantitative parameters for 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid are summarized below, grounded by computational data for its chemical formula [1].

PropertyValueClinical/Analytical Significance
Chemical Formula C10H17NO4Defines the isotopic envelope for MS validation.
CAS Registry Number 1369534-61-1Unique identifier for the (R)-enantiomer variant.
Average Molecular Weight 215.25 g/mol Utilized for molarity and yield calculations.
Monoisotopic Exact Mass 215.115758 DaThe theoretical target for HRMS (Δm < 5 ppm).
Theoretical [M+H]^+^ 216.1230 DaPrimary target ion in positive ESI mode.
Theoretical [M-H]^-^ 214.1085 DaPrimary target ion in negative ESI mode.

Analytical Workflows: Overcoming In-Source Fragmentation

The fundamental challenge in analyzing Boc-protected amines via Electrospray Ionization Mass Spectrometry (ESI-MS) is the lability of the carbamate linkage. The energy imparted during the desolvation process in the MS source can induce premature cleavage of the Boc group—a phenomenon known as in-source decay (ISD) [2].

Causality Behind Experimental Choices

To prevent the misidentification of the molecule as its deprotected azetidine counterpart, the analytical workflow must be carefully engineered:

  • Ionization Mode : While positive ESI ([M+H]^+^) is standard, the addition of a proton to the carbamate nitrogen weakens the adjacent C-O bond. We utilize a low capillary temperature (<250°C) and a minimized cone/tube lens voltage to reduce the kinetic energy of the ions in the intermediate pressure region.

  • Mobile Phase Additives : A weak acid (0.1% Formic Acid) is used. Stronger acids (like TFA) would not only suppress the MS signal but could actively deprotect the Boc group in the solution phase prior to ionization.

  • Alternative Polarity : Because the molecule contains a free carboxylic acid, negative ESI ([M-H]^-^) is highly effective. Deprotonation of the carboxylic acid avoids placing a positive charge near the labile Boc group, drastically reducing in-source fragmentation and yielding a pristine molecular ion peak.

LCMS_Workflow Start Sample Preparation (1 mg/mL in MeOH) Chromatography UHPLC Separation (C18, Mild Gradient) Start->Chromatography Injection Ionization Soft ESI-HRMS (Optimized Capillary Voltage) Chromatography->Ionization Eluent Detection Orbitrap/TOF Detection (Resolution > 70,000) Ionization->Detection Ions Validation Mass Accuracy Calculation (Δm < 5 ppm) Detection->Validation m/z Data

Figure 1. Self-validating LC-HRMS workflow optimized for labile protecting groups.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness of the data, the following protocol employs a bracketed self-validating system . This ensures that the observed mass is highly accurate and free from instrumental carryover.

Step-by-Step LC-HRMS Protocol

Step 1: System Suitability Testing (SST)

  • Inject a known calibration standard (e.g., Reserpine, m/z 609.2807).

  • Validation Gate: The system must demonstrate a mass accuracy of < 3 ppm and a resolving power of > 70,000 (at m/z 200) before proceeding.

Step 2: Blank Bracketing (Pre-Run)

  • Inject 2 µL of the sample diluent (e.g., 50:50 MeOH:H2O).

  • Validation Gate: The extracted ion chromatogram (EIC) for m/z 216.1230 must show a signal-to-noise ratio of < 3, proving a contamination-free flow path.

Step 3: Sample Analysis

  • Column: Core-shell C18 (2.1 x 50 mm, 1.7 µm). Causality: Core-shell particles provide high theoretical plates at lower backpressures, ensuring sharp peaks and minimal on-column degradation.

  • Mobile Phase: (A) H2O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters: ESI+, Capillary Temp 220°C, Spray Voltage 3.5 kV, S-Lens RF level 30 (lowered to prevent ISD).

Step 4: Blank Bracketing (Post-Run)

  • Inject 2 µL of the sample diluent.

  • Validation Gate: Confirms no sample carryover occurred, validating that the peak observed in Step 3 is uniquely tied to the sample vial.

Data Interpretation & Structural Elucidation

When subjected to higher collision energies in the MS/MS collision cell (Collision-Induced Dissociation, CID), 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid exhibits highly predictable and diagnostic fragmentation pathways characteristic of t-Boc substituted precursors [3].

Matching these empirical fragments against theoretical values validates the internal structure of the molecule.

Diagnostic Fragmentation Pathway
  • [M+H]^+^ (m/z 216.1230): The intact protonated precursor.

  • Loss of Isobutene (-56 Da): The tert-butyl group cleaves via a McLafferty-type rearrangement, ejecting neutral isobutene (C4H8) to yield a carbamic acid intermediate at m/z 160.0604 .

  • Loss of Boc (-100 Da): The carbamic acid intermediate rapidly loses CO2 (-44 Da), or the entire Boc group is lost in a single concerted step, yielding the deprotected azetidine-2-acetic acid at m/z 116.0706 .

  • Loss of Water (-18 Da): The free carboxylic acid on the side chain undergoes dehydration, yielding a fragment at m/z 98.0600 .

Fragmentation Parent [M+H]+ m/z 216.1230 LossIsobutene Loss of Isobutene (-56 Da) m/z 160.0604 Parent->LossIsobutene -C4H8 LossBoc Loss of Boc (-100 Da) m/z 116.0706 Parent->LossBoc -C5H8O2 (Alternative) LossIsobutene->LossBoc -CO2 LossH2O Loss of H2O (-18 Da) m/z 98.0600 LossBoc->LossH2O -H2O

Figure 2. Primary ESI-MS/MS diagnostic fragmentation pathways of the Boc-protected azetidine.

By correlating the exact mass of the precursor ion with this specific MS/MS fragmentation fingerprint, researchers can definitively confirm both the identity and structural integrity of the synthesized or procured building block.

Conclusion

The precise mass determination of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid (Exact Mass: 215.115758 Da) requires a nuanced approach to mass spectrometry. Because the Boc protecting group is highly susceptible to in-source fragmentation, analysts must intentionally modulate ionization energies and utilize self-validating bracketed sequences. By employing the optimized LC-HRMS protocols and understanding the causal relationship between instrument parameters and molecular stability outlined in this guide, drug development professionals can ensure the rigorous quality control required for advanced peptidomimetic synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1512492, (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid" (Isomeric proxy utilized for C10H17NO4 exact mass computation). PubChem. URL:[Link]

  • Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2025, 46(1): 40-47. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic Acid: An Essential Building Block for Novel Therapeutics

Introduction 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid is a chiral, non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its constrained four-memb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid is a chiral, non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its constrained four-membered azetidine ring system, coupled with the β-amino acid functionality, makes it a valuable building block for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The incorporation of this moiety can impart unique conformational constraints and improve metabolic stability compared to its α-amino acid counterparts. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, starting from the commercially available (S)-azetidine-2-carboxylic acid. The protocol is designed for researchers and scientists in both academic and industrial settings.

Synthetic Strategy Overview

The synthesis of the target compound is achieved in two main stages, as depicted in the workflow diagram below. The first stage involves the protection of the secondary amine of (S)-azetidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The second, and key, stage is the one-carbon homologation of the resulting N-Boc protected α-amino acid to the desired β-amino acid using the Arndt-Eistert reaction. This classical yet effective method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a silver catalyst and water yields the final homologous carboxylic acid.

Synthesis_Workflow cluster_0 PART 1: N-Boc Protection cluster_1 PART 2: Arndt-Eistert Homologation A (S)-Azetidine-2-carboxylic acid B (S)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid A->B Boc2O, NaOH, Dioxane/H2O, 0°C to RT C (S)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid D Acid Chloride Intermediate C->D (COCl)2 or SOCl2, DCM, 0°C to RT E Diazoketone Intermediate D->E CH2N2 or (TMS)CHN2, Et2O, 0°C F (S)-2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid E->F Ag2O, H2O/Dioxane, Heat (Wolff Rearrangement)

Caption: Overall synthetic workflow for 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid.

PART 1: Synthesis of (S)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid

This initial step focuses on the protection of the secondary amine of the starting material, (S)-azetidine-2-carboxylic acid, with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions of the amine functionality in subsequent steps.

Experimental Protocol
  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq). Stir the mixture at 0 °C in an ice bath until the solid is completely dissolved.

  • Addition of Boc Anhydride: To the cold, stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M aqueous solution of hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3 x 75 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid as a white solid or a viscous oil. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
(S)-Azetidine-2-carboxylic acid101.105.0 g49.451.0
Di-tert-butyl dicarbonate (Boc₂O)218.2511.88 g54.401.1
Sodium Hydroxide (NaOH)40.004.35 g108.792.2
1,4-Dioxane88.1150 mL--
Water18.0250 mL--
Ethyl Acetate88.11As needed--
1 M Hydrochloric Acid (HCl)36.46As needed--

PART 2: Arndt-Eistert Homologation to 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[1][2] It proceeds through a diazoketone intermediate, which undergoes a Wolff rearrangement to form a ketene. This ketene is then trapped by a nucleophile, in this case, water, to yield the desired homologous carboxylic acid.[3] The reaction is known to proceed with retention of stereochemistry at the α-carbon.[3]

Experimental Protocol

Step 2a: Formation of the Acid Chloride

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Oxalyl Chloride: Cool the solution to 0 °C in an ice bath and add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation of Acid Chloride: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acid chloride is typically used immediately in the next step without further purification.

Step 2b: Formation of the Diazoketone

Caution: Diazomethane is a toxic and explosive gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and Diazald® glassware. A safer alternative is the use of (trimethylsilyl)diazomethane.

  • Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a precursor such as Diazald® according to standard procedures.

  • Reaction: Dissolve the crude acid chloride from the previous step in anhydrous diethyl ether and cool the solution to 0 °C. To this solution, add the freshly prepared ethereal solution of diazomethane dropwise with stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane.

  • Quenching: Stir the reaction mixture at 0 °C for 1-2 hours. Carefully quench any remaining excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Work-up: Wash the ethereal solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to obtain the crude diazoketone, which is used directly in the next step.

Step 2c: Wolff Rearrangement and Hydrolysis

  • Reaction Setup: Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Addition of Catalyst: To the stirred solution, add silver(I) oxide (Ag₂O) (0.1 eq) as a catalyst.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The progress of the Wolff rearrangement can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst.

    • Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

    • Dilute the residue with water and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, 2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid.

Reagent/SolventMolar Mass ( g/mol )Stoichiometric Ratio
(S)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid201.221.0
Oxalyl Chloride126.931.5
Dichloromethane (DCM)84.93-
N,N-Dimethylformamide (DMF)73.09Catalytic
Diazomethane (or (TMS)CHN₂)42.04Excess
Diethyl Ether74.12-
Silver(I) Oxide (Ag₂O)231.740.1
1,4-Dioxane88.11-
Water18.02-

Trustworthiness: Product Characterization

To ensure the successful synthesis and purity of the final product, a comprehensive characterization should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The presence of the additional methylene group in the acetic acid side chain will be evident in the spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the synthesized compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemistry of the starting material has been retained throughout the synthesis, chiral HPLC analysis can be performed to determine the enantiomeric excess of the final product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid. By following these step-by-step instructions, researchers can efficiently produce this valuable building block for use in a wide range of applications in drug discovery and development. The described methodology is robust and scalable, making it suitable for both small-scale laboratory synthesis and larger-scale production campaigns.

References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. (A and B Ser.)1935 , 68 (1), 200-208. [Link]

  • Podlech, J.; Seebach, D. The Arndt−Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angew. Chem. Int. Ed. Engl.1995 , 34 (4), 471-472. [Link]

  • Pace, V.; Verniest, G.; Sinisterra, J. V.; Alcántara, A. R. Improved Arndt-Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. J. Org. Chem.2010 , 75 (15), 5760-5763. [Link]

  • Ye, T.; McKervey, M. A. Organic Synthesis with α-Diazo Carbonyl Compounds. Chem. Rev.1994 , 94 (4), 1091-1160. [Link]

Sources

Application

Application Note &amp; Protocol: Incorporating 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid in Solid-Phase Peptide Synthesis

Introduction: The Challenge and Opportunity of Azetidine-Containing Peptides Non-canonical amino acids are invaluable tools in drug discovery and chemical biology for their ability to impart unique structural and functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Azetidine-Containing Peptides

Non-canonical amino acids are invaluable tools in drug discovery and chemical biology for their ability to impart unique structural and functional properties to peptides. Azetidine-containing amino acids, such as 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid (hereafter referred to as Boc-Aza-OH), are of particular interest. The strained four-membered ring can act as a potent conformational constraint, inducing specific turn structures in the peptide backbone.[1] This can lead to peptides with enhanced receptor affinity, improved metabolic stability, and novel biological activities.[2][3]

However, the incorporation of Boc-Aza-OH into a standard 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) workflow presents a significant challenge of chemical orthogonality.[][5][6] The Boc protecting group on the azetidine ring nitrogen is acid-labile, while the side-chain protecting groups (e.g., tBu, Trt) of standard Fmoc-amino acids and the resin linker are also cleaved by strong acid.[][5] This incompatibility necessitates a carefully designed synthetic strategy to prevent premature cleavage of the peptide from the resin or loss of side-chain protection during the synthesis.

This application note details two robust protocols for the successful incorporation of Boc-Aza-OH into synthetic peptides. The choice of strategy depends on the desired position of the azetidine residue within the final peptide sequence.

The Core Challenge: Orthogonal Protection

Standard Fmoc-SPPS relies on a key principle: the temporary Nα-Fmoc group is removed by a base (piperidine), while the "permanent" side-chain protecting groups and the resin linker are removed by a final treatment with a strong acid like trifluoroacetic acid (TFA).[5] Boc-Aza-OH disrupts this scheme because its Boc group requires acid for removal. Attempting to deprotect an internally-placed Boc-Aza-OH residue on a standard acid-sensitive resin (like Wang or Rink Amide) would result in the catastrophic cleavage of the entire peptide from the solid support.

To overcome this, we must employ a strategy where the temporary Boc group can be removed without affecting the linker. This is achieved by selecting a hyper-acid-sensitive resin, such as the 2-Chlorotrityl chloride (2-Cl-Trt) resin.[7][8] This resin allows for the selective cleavage of the Boc group using a very dilute acid solution, conditions under which the peptide-resin linkage remains intact.[9]

Synthetic Strategies & Protocols

Strategy A: N-Terminal Capping

The most straightforward application is to use Boc-Aza-OH to cap the N-terminus of a peptide. In this scenario, the Boc group on the azetidine ring remains in the final product, and no on-resin Boc deprotection is required.

Protocol A: N-Terminal Incorporation of Boc-Aza-OH

  • Peptide Synthesis: Assemble the desired peptide sequence on a standard acid-sensitive resin (e.g., Rink Amide or Wang) using standard Fmoc-SPPS protocols.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a standard Nα-Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Boc-Aza-OH Coupling:

    • Pre-activate a solution of Boc-Aza-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Allow the coupling to proceed for 2-4 hours at room temperature. Due to potential steric hindrance, a double coupling is recommended.[10][11]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Cleavage and Global Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash, and dry.

    • Purify by reverse-phase HPLC.

Strategy B: Internal Incorporation (Orthogonal Approach)

For incorporating Boc-Aza-OH within the peptide sequence, an orthogonal strategy using 2-Cl-Trt resin is mandatory. This allows for mild, on-resin deprotection of the azetidine nitrogen to permit chain elongation.

Experimental Workflow for Internal Incorporation (Strategy B)

SPPS_Workflow cluster_SPPS_Cycle Fmoc-SPPS Cycle cluster_Aza_Insertion Boc-Aza-OH Incorporation cluster_Continuation Chain Elongation cluster_Final Final Steps Fmoc_Deprot 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash Fmoc_Deprot->Wash1 Repeat n times Fmoc_Couple 2. Fmoc-AA Coupling (HCTU/DIPEA) Wash1->Fmoc_Couple Repeat n times Wash2 Wash Fmoc_Couple->Wash2 Repeat n times Wash2->Fmoc_Deprot Repeat n times Aza_Deprot 3. Final Fmoc Deprotection Wash2->Aza_Deprot Aza_Couple 4. Boc-Aza-OH Coupling (Double Couple Recommended) Aza_Deprot->Aza_Couple Chloranil_Test1 QC: Chloranil Test (Check for free amine) Aza_Couple->Chloranil_Test1 Boc_Deprot 5. On-Resin Boc Deprotection (1-2% TFA in DCM) Chloranil_Test1->Boc_Deprot Neutralize Neutralize (10% DIPEA in DMF) Boc_Deprot->Neutralize Chloranil_Test2 QC: Chloranil Test (Check for sec-amine) Neutralize->Chloranil_Test2 Continue_SPPS 6. Continue Fmoc-SPPS Chloranil_Test2->Continue_SPPS Final_Cleavage 7. Final Cleavage (e.g., AcOH/TFE/DCM) Continue_SPPS->Final_Cleavage

Caption: Workflow for internal incorporation of Boc-Aza-OH using an orthogonal strategy.

Protocol B: Internal Incorporation of Boc-Aza-OH

  • Resin Preparation: Start with 2-Chlorotrityl chloride resin. Load the first Fmoc-amino acid according to established protocols to avoid racemization.[7][8]

  • Peptide Elongation (Pre-Aza): Synthesize the C-terminal fragment of the peptide up to the residue preceding the Boc-Aza-OH insertion point using standard Fmoc-SPPS cycles.

  • Coupling of Boc-Aza-OH:

    • Perform the final Nα-Fmoc deprotection to reveal the free amine.

    • Couple Boc-Aza-OH (3-4 eq.) using a potent activating agent suitable for hindered couplings, such as HATU or HCTU (3.9 eq.), with a non-nucleophilic base like DIPEA (8 eq.) in DMF.[11]

    • Allow the reaction to proceed for 2 hours. Perform a second coupling with fresh reagents for at least another 2 hours or overnight to ensure completion.[11]

    • Quality Control: After coupling, perform a Chloranil test to confirm the absence of free primary amine.[12][13] The Kaiser test is not suitable for the resulting secondary amine.[13]

  • On-Resin Boc Deprotection:

    • Wash the resin extensively with DCM (5x).

    • Treat the resin with a solution of 1-2% TFA in DCM for 10-15 minutes. Perform this step in short, repeated treatments (e.g., 5 x 2 minutes) to minimize contact time and potential degradation.[9] The 2-Cl-Trt linker is stable to these conditions.[7][8]

    • Immediately wash the resin with DCM (3x).

  • Neutralization and Further Elongation:

    • Neutralize the newly formed secondary amine salt by washing with 10% DIPEA in DMF (3 x 2 minutes).

    • Wash thoroughly with DMF (3x) and DCM (3x).

    • Quality Control: Perform a Chloranil test to confirm the presence of the free secondary amine of the azetidine ring.[12][14][15] A positive result (blue/green beads) indicates successful deprotection.

    • Resume standard Fmoc-SPPS to elongate the peptide chain from the azetidine nitrogen.

  • Final Cleavage:

    • Once the synthesis is complete, cleave the peptide from the 2-Cl-Trt resin using a mild acid cocktail that preserves side-chain protecting groups if a protected fragment is desired (e.g., Acetic Acid/TFE/DCM 1:1:8).[8]

    • For a fully deprotected peptide, use a standard cleavage cocktail (e.g., 95% TFA with appropriate scavengers).

Data Summary and Troubleshooting

ParameterRecommendation for Boc-Aza-OH CouplingRationale
Resin 2-Chlorotrityl Chloride Resin (for internal)Enables mild on-resin Boc deprotection without cleaving the peptide-resin linkage.[7][9]
Coupling Reagent HATU, HCTU, or other uronium/phosphonium salts.Overcomes the steric hindrance of the cyclic amino acid for higher coupling efficiency.[11][16]
Equivalents (AA:Act:Base) 3-4 : 2.9-3.9 : 6-8A significant excess drives the difficult coupling to completion.
Coupling Time 2-4 hours, with recommended double coupling.Slower reaction kinetics due to steric bulk require extended time.[11]
Coupling QC Test Chloranil Test (post-coupling)Detects secondary amines; Kaiser test gives a false negative after coupling to a secondary amine.[12][13]
Boc Deprotection 1-2% TFA in DCM (on 2-Cl-Trt resin)Selectively removes the Boc group while leaving the hyper-acid-labile linker intact.[9]
Deprotection QC Test Chloranil Test (post-deprotection)Confirms the presence of the newly freed secondary amine, ready for the next coupling.[14][15]

Troubleshooting:

  • Problem: Incomplete coupling of Boc-Aza-OH (positive Chloranil test after coupling).

    • Solution: Increase equivalents of reagents, extend coupling time to overnight, or switch to a more potent coupling reagent. Microwave-assisted synthesis can also be effective for driving difficult couplings.[10]

  • Problem: Premature cleavage of peptide during Boc deprotection.

    • Solution: Confirm the use of 2-Cl-Trt resin. Reduce TFA concentration to 1% or less and use shorter, repeated treatments instead of one long exposure. Ensure the DCM is anhydrous.

  • Problem: Degradation of the azetidine ring.

    • Solution: While the azetidine ring is relatively stable, prolonged exposure to strong acid should be avoided.[2][3] Ensure neutralization is performed promptly after the mild acid deprotection step.

Conclusion

The successful incorporation of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid into peptides is highly achievable with careful planning of the synthetic strategy. For N-terminal placement, standard SPPS procedures suffice. For internal placement, the use of a 2-Chlorotrityl chloride resin is essential to create an orthogonal system that allows for selective on-resin deprotection of the Boc group. By employing potent coupling reagents and appropriate quality control tests like the Chloranil test, researchers can confidently synthesize novel azetidine-containing peptides for applications in drug development and beyond.

References

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Vojkovsky, T. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution.
  • Thompson, S., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS.
  • Iris Biotech GmbH. (n.d.). 2-Chlorotrityl chloride resin.
  • Thompson, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Gais, H. J., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution. Journal of the American Chemical Society.
  • Peptides International. (n.d.). Technical Support Information Bulletin 1027 - 2-Chlorotritylchloride Resin.
  • Gais, H. J., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society.
  • Al-Garawi, A. A., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments.
  • Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Reja, R., et al. (2019). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic Letters.
  • Gais, H. J., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
  • Barlos, K., et al. (1991). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. Tetrahedron Letters.
  • Alcaide, B., et al. (2016). Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one-step transformation into β-functionalized α-ketoamides. Beilstein Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Pericàs, M. A., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • BOC Sciences. (n.d.). 2-Chlorotrityl-Chloride-Resin with Amino Acids.
  • Pal, S., et al. (2003). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters.
  • Inokuchi, E., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent.
  • Cernochova, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • Cadeddu, A., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

Sources

Method

The Strategic Incorporation of 2-(1-Boc-azetidin-2-yl)acetic Acid in Peptidomimetic Drug Design: A Guide for Advanced Drug Development

Introduction: The Azetidine Ring as a Privileged Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Ring as a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led to the exploration of unique chemical motifs. Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold."[1][2][3] Its inherent ring strain and conformational rigidity offer a powerful tool to constrain the three-dimensional structure of bioactive molecules, a critical factor in optimizing interactions with biological targets.[1][2][3] The incorporation of azetidine-containing building blocks into peptidomimetics, compounds designed to mimic the structure and function of peptides, has proven to be a particularly fruitful strategy for overcoming the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability.[1][2][3]

This technical guide focuses on a specific and highly valuable azetidine derivative: 2-(1-Boc-azetidin-2-yl)acetic acid . As a conformationally constrained β-amino acid analogue, this building block offers a unique set of properties for the rational design of next-generation peptidomimetic therapeutics. We will delve into its strategic applications, the profound impact of its incorporation on peptide structure and function, and provide detailed protocols for its synthesis and integration into peptide chains using solid-phase peptide synthesis (SPPS).

Structural Features and Design Rationale

The unique architecture of 2-(1-Boc-azetidin-2-yl)acetic acid, featuring an acetic acid moiety extending from the 2-position of a Boc-protected azetidine ring, provides several key advantages in peptidomimetic design:

  • Conformational Rigidity: The four-membered azetidine ring imparts a significant degree of conformational constraint on the peptide backbone.[4][5] This pre-organization of the molecule into a more defined three-dimensional shape can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity and selectivity.

  • Induction of Specific Secondary Structures: The incorporation of β-amino acids, such as 2-(azetidin-2-yl)acetic acid, is known to induce unique secondary structures, such as turns and helices, that are not readily accessible to natural α-peptides.[4][6] This allows for the design of peptidomimetics that can mimic the bioactive conformation of a native peptide ligand or explore novel pharmacophoric space.

  • Enhanced Proteolytic Stability: The non-natural β-amino acid structure is often resistant to degradation by proteases, which are enzymes that cleave the peptide bonds of natural α-peptides.[7][] This increased metabolic stability can lead to a longer in vivo half-life and improved therapeutic efficacy.

  • Vectorial Projection of Side Chains: The azetidine ring serves as a scaffold to project appended functional groups in well-defined spatial orientations, facilitating precise interactions with target receptors or enzymes.

Caption: Key structural features of 2-(1-Boc-azetidin-2-yl)acetic acid.

Applications in Peptidomimetic Drug Design: Case Studies and Strategic Insights

While specific, publicly disclosed clinical candidates incorporating 2-(1-Boc-azetidin-2-yl)acetic acid are not extensively documented, the broader class of azetidine-containing compounds and β-amino acids has seen significant success in drug discovery. Several FDA-approved drugs, such as cobimetinib and baricitinib, feature an azetidine moiety, highlighting its value in optimizing pharmacokinetic properties.[9]

The strategic incorporation of 2-(azetidin-2-yl)acetic acid derivatives can be envisioned in several therapeutic areas:

  • Enzyme Inhibitors: The constrained nature of the azetidine ring can be exploited to design potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, peptidomimetics containing this building block can bind tightly to the active site of an enzyme, blocking its activity.

  • Receptor Agonists and Antagonists: The ability to induce specific turns and project side chains in defined orientations makes this building block ideal for designing ligands that can either activate (agonists) or block (antagonists) cell surface receptors. For example, the conformationally constrained analogues of glutamic acid containing an azetidine ring have been synthesized and evaluated as ligands for glutamate receptors and transporters.[10]

  • Antimicrobial Peptidomimetics: The enhanced proteolytic stability conferred by the β-amino acid structure is a significant advantage in the development of antimicrobial peptides, which are often susceptible to degradation by bacterial proteases.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Boc-azetidin-2-yl)acetic acid

The synthesis of 2-(1-Boc-azetidin-2-yl)acetic acid can be achieved through a homologation of the corresponding α-amino acid, N-Boc-azetidine-2-carboxylic acid, via the Arndt-Eistert reaction.[11][12][13] This well-established method provides a reliable route to the desired β-amino acid.

Materials:

  • N-Boc-azetidine-2-carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Diazomethane (handle with extreme caution in a well-ventilated fume hood with appropriate safety measures)

  • Silver oxide (Ag₂O) or other suitable catalyst for Wolff rearrangement

  • Anhydrous, amine-free solvents (e.g., dichloromethane (DCM), diethyl ether, 1,4-dioxane)

  • Triethylamine (for in situ generation of diazomethane from a precursor, if applicable)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Formation of the Diazoketone:

    • Dissolve the crude acid chloride in anhydrous diethyl ether or DCM.

    • Slowly add a freshly prepared, ethereal solution of diazomethane (2.0-3.0 eq) at 0 °C. Caution: Diazomethane is toxic and explosive.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Wolff Rearrangement and Hydrolysis:

    • To the solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water or a mixture of water and a miscible organic solvent (e.g., 1,4-dioxane).

    • Heat the reaction mixture to 50-70 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the diazoketone.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the silver catalyst.

    • Acidify the filtrate to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate or DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1-Boc-azetidin-2-yl)acetic acid.

    • Purify the product by flash column chromatography or recrystallization as needed.

Caption: Synthetic workflow for 2-(1-Boc-azetidin-2-yl)acetic acid.

Protocol 2: Incorporation into Peptides via Boc-SPPS

The incorporation of 2-(1-Boc-azetidin-2-yl)acetic acid into a growing peptide chain on a solid support requires careful consideration of coupling conditions due to the potential for steric hindrance.

Materials:

  • 2-(1-Boc-azetidin-2-yl)acetic acid

  • Peptide-resin with a free N-terminal amine

  • Coupling reagents:

    • Standard: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • For highly hindered couplings: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% DIPEA in DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform the N-terminal Boc deprotection of the resin-bound peptide using 50% TFA in DCM for 20-30 minutes.[14]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Neutralize the resin with 5% DIPEA in DMF (2x for 2 minutes each).

    • Wash the resin with DMF (3x).

  • Coupling Reaction (Standard Conditions):

    • In a separate vessel, pre-activate 2-(1-Boc-azetidin-2-yl)acetic acid (3-4 eq relative to resin loading) with HBTU or HATU (2.9-3.9 eq) and DIPEA (6-8 eq) in DMF for 1-5 minutes.[6][15]

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling efficiency using a qualitative ninhydrin (Kaiser) test. A yellow to light brown color indicates a successful coupling, while a blue or purple color suggests an incomplete reaction.

  • Troubleshooting for Incomplete Coupling:

    • Double Coupling: If the ninhydrin test is positive, drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated 2-(1-Boc-azetidin-2-yl)acetic acid.[6][15]

    • Extended Coupling Time: For particularly difficult couplings, extend the reaction time to 4-12 hours.

    • Alternative Coupling Reagents: If double coupling is ineffective, consider using a more potent coupling reagent such as PyBOP.

  • Washing and Continuation of SPPS:

    • After a successful coupling (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection and coupling cycle.

Table 1: Recommended Coupling Reagents and Conditions

Coupling ReagentEquivalents (vs. Resin)Activation TimeCoupling TimeNotes
HBTU/DIPEA3.9 / 8.01-5 min1-2 hoursStandard, effective for most couplings.
HATU/DIPEA3.9 / 8.01-5 min1-2 hoursMore reactive than HBTU, good for slightly hindered couplings.
PyBOP/DIPEA4.0 / 8.05-10 min2-4 hoursRecommended for sterically demanding couplings.

digraph "SPPS_Cycle" {
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node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Peptide-Resin\n(Boc-Protected)"]; Deprotection [label="Boc Deprotection\n(50% TFA in DCM)"]; Neutralization [label="Neutralization\n(5% DIPEA in DMF)"]; Coupling [label="Coupling of\n2-(1-Boc-azetidin-2-yl)acetic acid\n(HBTU/HATU or PyBOP)"]; Wash [label="Washing\n(DMF, DCM)"]; End [label="Elongated Peptide-Resin\n(Ready for next cycle)"];

Start -> Deprotection; Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Wash; Wash -> End; End -> Deprotection [style=dashed, label="Repeat Cycle"]; }

Sources

Application

Scale-up manufacturing and crystallization of 1-Boc-azetidine-2-acetic acid

An Application Note and Protocol for the Scale-Up Manufacturing and Crystallization of 1-Boc-azetidine-2-acetic acid Authored by a Senior Application Scientist Abstract 1-Boc-azetidine-2-acetic acid is a pivotal, non-pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Manufacturing and Crystallization of 1-Boc-azetidine-2-acetic acid

Authored by a Senior Application Scientist

Abstract

1-Boc-azetidine-2-acetic acid is a pivotal, non-proteinogenic amino acid derivative increasingly incorporated into modern pharmaceuticals to enhance potency, selectivity, and pharmacokinetic profiles. Its rigid, four-membered ring structure provides a unique conformational constraint that is highly desirable in drug design. This document provides a comprehensive guide for the scale-up synthesis and purification of 1-Boc-azetidine-2-acetic acid, tailored for researchers, scientists, and drug development professionals. We will delve into a robust synthetic route, detailing the underlying chemical principles and offering a step-by-step protocol. Furthermore, a systematic approach to crystallization is presented to ensure the final product meets the high-purity standards required for pharmaceutical applications.

Introduction: The Significance of Azetidine Scaffolds in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their incorporation into molecular scaffolds can impart valuable properties, including improved metabolic stability, reduced lipophilicity, and enhanced binding affinity. Specifically, 1-Boc-azetidine-2-acetic acid serves as a crucial building block for a variety of therapeutic agents, acting as a constrained proline analogue.[2]

Despite their utility, the synthesis and purification of functionalized azetidines on a large scale present notable challenges due to the inherent ring strain of the four-membered system.[3] This guide aims to provide a practical and scalable methodology for the manufacturing and crystallization of 1-Boc-azetidine-2-acetic acid, addressing common hurdles and ensuring a high-quality final product.

Scaled-Up Synthesis of 1-Boc-azetidine-2-acetic acid

The synthesis of 1-Boc-azetidine-2-acetic acid can be approached through various routes. A common strategy involves the N-protection of a pre-existing azetidine-2-carboxylic acid.[4] An alternative and highly effective method, which we will detail here, is the intramolecular cyclization of a linear precursor. This approach, involving a C-C bond formation, is advantageous for its control over substitution patterns.[2][5]

Synthetic Strategy: Intramolecular Cyclization

The chosen synthetic pathway leverages the base-promoted cyclization of an N-(ω-chloroethyl)-Boc-glycine derivative. This method is robust and has been shown to be effective for the formation of the azetidine ring.[2][5] The general workflow is depicted below.

Synthetic Workflow cluster_0 Step 1: Reductive Amination & Protection cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Crystallization Glyoxylic_Acid Glyoxylic Acid Intermediate_A N-(2-chloroethyl)-N-(tert-butoxycarbonyl)glycine Glyoxylic_Acid->Intermediate_A 1. Reductive Amination 2. Boc Protection Chloroethylamine 2-Chloroethylamine Chloroethylamine->Intermediate_A Boc_Anhydride Boc Anhydride Boc_Anhydride->Intermediate_A Final_Product 1-Boc-azetidine-2-acetic acid Intermediate_A->Final_Product Base-mediated cyclization LDA Lithium Diisopropylamide (LDA) LDA->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Work-up Pure_Crystals High-Purity Crystals Crude_Product->Pure_Crystals Recrystallization Solvent_System Solvent System (e.g., Ethyl Acetate/Hexane) Solvent_System->Pure_Crystals

Caption: Synthetic workflow for 1-Boc-azetidine-2-acetic acid.

Detailed Synthesis Protocol

This protocol is designed for a gram-scale synthesis and can be scaled further with appropriate adjustments to equipment and safety measures.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (for 10g scale)Moles
Glyoxylic acid monohydrate92.0610.0 g0.109
2-Chloroethylamine hydrochloride115.9912.6 g0.109
Sodium cyanoborohydride (NaBH₃CN)62.846.8 g0.108
Di-tert-butyl dicarbonate (Boc₂O)218.2526.1 g0.120
Triethylamine (TEA)101.1930.3 mL (22.1 g)0.218
Methanol (MeOH)32.04200 mL-
Tetrahydrofuran (THF), anhydrous72.11500 mL-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-120 mL0.240
Diethyl ether (Et₂O)74.12As needed-
Ethyl acetate (EtOAc)88.11As needed-
Hexane86.18As needed-
Hydrochloric acid (HCl), 1M36.46As needed-
Brine (saturated NaCl solution)-As needed-
Sodium sulfate (Na₂SO₄), anhydrous142.04As needed-

Step-by-Step Procedure:

Part A: Synthesis of N-(2-chloroethyl)-N-(tert-butoxycarbonyl)glycine

  • Reductive Amination: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (10.0 g, 0.109 mol) and 2-chloroethylamine hydrochloride (12.6 g, 0.109 mol) in 150 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (6.8 g, 0.108 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Boc Protection: Cool the reaction mixture back to 0 °C. Add triethylamine (30.3 mL, 0.218 mol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (26.1 g, 0.120 mol) in 50 mL of methanol.[6]

  • Stir the reaction at room temperature for 4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in 200 mL of ethyl acetate and wash with 100 mL of 1M HCl, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-chloroethyl)-N-(tert-butoxycarbonyl)glycine, as an oil. This intermediate is typically used in the next step without further purification.

Part B: Intramolecular Cyclization to 1-Boc-azetidine-2-acetic acid

  • Preparation: In a 1 L, three-necked, flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude intermediate from Part A in 300 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cyclization: Slowly add lithium diisopropylamide (LDA, 2.0 M solution, 120 mL, 0.240 mol) dropwise via a syringe or addition funnel over 1 hour, maintaining the temperature at -78 °C. The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation and subsequent intramolecular cyclization.[2][5]

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quenching and Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add 200 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Boc-azetidine-2-acetic acid, often as a viscous oil or waxy solid.

Crystallization and Purification

Crystallization is a critical step for obtaining high-purity 1-Boc-azetidine-2-acetic acid, suitable for downstream applications. Boc-protected amino acids can sometimes "oil out" instead of crystallizing, which is a common challenge.[7] The following protocol is designed to promote the formation of a crystalline solid.

Principles of Crystallization

The goal of crystallization is to slowly form a highly ordered solid lattice from a supersaturated solution. This process excludes impurities, leading to a significant increase in purity. Key factors influencing crystallization include solvent choice, cooling rate, and concentration.

Crystallization_Process Start Crude 1-Boc-azetidine-2-acetic acid (Oil/Waxy Solid) Dissolution Dissolve in minimal amount of 'good' solvent (e.g., Ethyl Acetate) with gentle heating. Start->Dissolution Supersaturation Slowly add 'poor' solvent (e.g., Hexane) until solution becomes persistently cloudy. Dissolution->Supersaturation Clarification Add a few drops of 'good' solvent to redissolve the cloudiness. Supersaturation->Clarification Crystal_Nucleation Allow to cool slowly to room temperature. Optionally, add seed crystals. Clarification->Crystal_Nucleation Crystal_Growth Transfer to a refrigerator (2-8 °C) for 12-24 hours to promote further crystal growth. Crystal_Nucleation->Crystal_Growth Isolation Collect crystals by vacuum filtration. Crystal_Growth->Isolation Washing Wash crystals with a small amount of cold 'poor' solvent. Isolation->Washing Drying Dry crystals under vacuum to a constant weight. Washing->Drying End High-Purity Crystalline Product Drying->End

Caption: Step-by-step crystallization workflow.

Detailed Crystallization Protocol
  • Solvent Selection: Place the crude 1-Boc-azetidine-2-acetic acid in an appropriately sized Erlenmeyer flask. A common and effective solvent system is ethyl acetate (a "good" solvent) and hexane (a "poor" solvent).[7]

  • Dissolution: Add a minimal amount of ethyl acetate to the crude product. Gently warm the mixture (to around 40-50 °C) while stirring until the material is completely dissolved.

  • Inducing Supersaturation: While stirring, slowly add hexane dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of ethyl acetate back into the solution until it becomes clear again. This ensures that crystallization will begin from a homogenous, slightly undersaturated state upon cooling.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling should be avoided as it can promote oiling out.[7] For optimal crystal growth, the solution can then be placed in a refrigerator (2-8 °C) for 12-24 hours.

  • Seeding (Optional): If crystals are slow to form, adding a few seed crystals of pure 1-Boc-azetidine-2-acetic acid can initiate nucleation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.

Alternative Purification: DCHA Salt Formation

If direct crystallization proves difficult, forming a dicyclohexylamine (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid.[7]

  • Dissolve the crude oily product in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine with stirring.

  • Stir until a precipitate forms.

  • Collect the solid DCHA salt by vacuum filtration and wash with cold diethyl ether.

  • The DCHA salt can be further purified by recrystallization if needed.

  • To recover the purified 1-Boc-azetidine-2-acetic acid, the DCHA salt is dissolved in an organic solvent and washed with a dilute acid (e.g., dilute HCl) to remove the dicyclohexylamine.[7] The organic layer containing the purified product is then washed, dried, and the solvent evaporated.

Conclusion

The successful scale-up manufacturing and crystallization of 1-Boc-azetidine-2-acetic acid are achievable through a systematic and well-understood process. The intramolecular cyclization route offers a reliable method for synthesis, while a carefully controlled crystallization procedure is paramount for achieving the high purity required in drug development. By understanding the principles behind each step and adhering to the detailed protocols provided, researchers and scientists can confidently produce this valuable building block for their research and development endeavors.

References

  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem.
  • Application Note – N-Boc protection.
  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine | Organic Process Research & Development - ACS Publications.
  • Photochemical Approaches to Azetidines - Nottingham ePrints.
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.
  • EP0091239A1 - Azetidine derivatives and a process for their production - Google Patents.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Double BOC protection selective removal method - Suzhou Highfine Biotech.
  • Experimental Procedures - The Royal Society of Chemistry.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar.
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Publications.
  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba.it.
  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
  • Sustainable continuous flow synthesis of β-aminocarbonyls via acid-catalyzed hydration of N-Boc-2-a - Reaction Chemistry & Engineering.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic | Journal of Medicinal Chemistry.
  • 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 - ChemicalBook.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for N-Boc-Azetidine Derivatives

Welcome to the technical support center for the purification of N-Boc-azetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-Boc-azetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique compounds. N-Boc-azetidine derivatives are increasingly vital scaffolds in drug discovery, but their purification can be non-trivial due to the interplay between the basic azetidine nitrogen and the bulky, moderately polar N-Boc protecting group. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)
Q1: What makes N-Boc-azetidine derivatives particularly challenging to purify via flash chromatography?

The primary challenge stems from the dual nature of these molecules. The azetidine ring contains a basic nitrogen atom, which can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This interaction often leads to significant peak tailing, streaking, or even irreversible adsorption of the compound onto the stationary phase.[1][3] Concurrently, the tert-butoxycarbonyl (Boc) group adds steric bulk and moderate polarity, influencing the compound's overall solubility and retention behavior, which can complicate solvent system selection.

Q2: What is the best all-around stationary phase for purifying these compounds?

For initial trials, standard silica gel (40-63 µm) remains the workhorse. However, if peak tailing is observed, the most effective solution is often to switch to an amine-functionalized silica (NH2-silica) phase. The aminopropyl groups bonded to the silica surface have a pKa of ~9.8 and effectively shield the basic analytes from the acidic silanols, leading to significantly improved peak symmetry and predictable elution.[3] Alumina (neutral or basic) can also be an alternative, though its selectivity differs from silica.

Q3: How does the N-Boc group specifically influence the chromatographic conditions?

The N-Boc group has two main effects:

  • Polarity Contribution : It significantly increases the polarity of the azetidine scaffold compared to its unprotected form, generally requiring more polar solvent systems (e.g., higher percentages of ethyl acetate or methanol) for elution.

  • Acid Sensitivity : The Boc group is notoriously labile under acidic conditions.[4][5] Standard silica gel can have an acidic surface, which may cause partial or complete deprotection of the Boc group during long purification runs, leading to multiple spots on TLC and impure fractions.[6][7] This is a critical consideration when troubleshooting the appearance of unexpected byproducts post-purification.

Q4: When is it necessary to add a mobile phase modifier like triethylamine (TEA)?

Adding a basic modifier is a common strategy to improve peak shape when using standard silica gel.[1][3] You should consider adding a modifier under the following circumstances:

  • Significant Tailing on TLC: If your compound streaks badly during TLC analysis, it will almost certainly exhibit poor peak shape during column chromatography.

  • Low Recovery: If you suspect your compound is irreversibly binding to the silica column.

A small amount of triethylamine (TEA) or ammonia in methanol (typically 0.1-1% v/v) is added to the mobile phase. The modifier acts as a competitive base, deactivating the acidic silanol sites on the silica and allowing the N-Boc-azetidine derivative to elute with minimal unwanted secondary interactions.[1]

Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental issues in a direct Q&A format.

Problem: My compound is producing a long, asymmetrical streak (tailing) on a silica gel column.
  • Underlying Cause: This is the classic sign of a strong interaction between the basic azetidine nitrogen and acidic silanol groups on the silica surface.[1][2][8] This causes a slow, heterogeneous desorption process, resulting in a tailed peak. Overloading the column can also exacerbate this issue.[2][9]

  • Solutions:

    • Add a Basic Modifier: Introduce 0.1-1% triethylamine (TEA) or a 10% ammonia in methanol solution into your mobile phase.[3][10] This deactivates the acidic sites on the silica, leading to sharper peaks.[1]

    • Switch to Amine-Functionalized Silica: For persistent issues, using a pre-packed amine-silica (NH2) column is a highly effective, albeit more expensive, solution.[3] This stationary phase has a slightly basic surface that repels basic compounds, ensuring symmetrical peaks without needing a mobile phase modifier.[3]

    • Reduce Sample Load: Ensure you are not overloading the column. A typical starting point for loading is 1-5% of the column mass, but this can be lower for difficult separations.[11]

Problem: I'm getting poor separation between my desired product and a non-polar impurity.
  • Underlying Cause: Your chosen solvent system lacks the selectivity to resolve the compounds. The overall polarity may be too high, causing both compounds to elute too quickly.

  • Solutions:

    • Decrease Solvent Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This will increase the retention of both compounds and may improve separation. Aim for a TLC Rf value of 0.15-0.4 for your target compound.[12]

    • Change Solvent System: If reducing polarity doesn't work, switch to a different solvent system with different selectivity. For example, if you are using ethyl acetate/hexane, try a dichloromethane/methanol system.[13][10]

    • Optimize the Gradient: Use a shallower gradient during elution. A slow, gradual increase in polarity around the elution point of your target compound can significantly enhance resolution.

    • Employ Dry Loading: If you are liquid-loading your sample in a strong solvent, it can disrupt the initial separation at the top of the column.[14] Adsorbing your crude material onto a small amount of silica ("dry loading") ensures a tight, uniform band at the start of the purification, often improving resolution.[11][15]

Problem: I see a new, more polar spot on my TLC after purification, suggesting my product is decomposing.
  • Underlying Cause: The acid-labile N-Boc group is likely being cleaved by the acidic surface of the silica gel, generating the unprotected azetidine derivative.[5][7] This byproduct, now a free amine, will be significantly more polar.

  • Solutions:

    • Neutralize the Stationary Phase: Before loading your sample, flush the column with your initial eluent containing 1% TEA to neutralize the silica surface.[6]

    • Use a Less Acidic Stationary Phase: Switch to neutral alumina or amine-functionalized silica, which are less likely to cause decomposition.

    • Minimize Residence Time: Use a faster flow rate or a steeper gradient to reduce the amount of time the compound spends on the column. However, be aware this may compromise resolution.

Problem: My compound elutes with the solvent front (Rf ≈ 1.0).
  • Underlying Cause: The mobile phase is far too polar for your compound.

  • Solutions:

    • Drastically Reduce Polarity: Start with a much less polar solvent system. If you are using 50% ethyl acetate/hexane, begin your method development again from 5% or 10% ethyl acetate/hexane.[10]

    • Consider Reversed-Phase Chromatography: If your N-Boc-azetidine derivative is highly polar and contains other polar functional groups, normal-phase chromatography may not be suitable. In such cases, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient may be more effective.[13]

Visual Troubleshooting Guide

The following diagram provides a logical workflow for addressing common purification challenges.

Troubleshooting_Workflow start Purification Issue Observed issue_type What is the primary issue? start->issue_type peak_shape Poor Peak Shape (Tailing/Streaking) issue_type->peak_shape Peak Shape separation Poor Separation issue_type->separation Separation decomposition Product Decomposition (New Polar Spot) issue_type->decomposition Stability cause_tailing Cause: Strong interaction with acidic silanol groups on silica. peak_shape->cause_tailing cause_separation Cause: Sub-optimal solvent system or loading technique. separation->cause_separation cause_decomposition Cause: Acid-catalyzed deprotection of N-Boc group. decomposition->cause_decomposition sol_tailing1 Add 0.1-1% TEA or NH3 to mobile phase. cause_tailing->sol_tailing1 sol_separation1 Optimize solvent polarity (Target Rf 0.15-0.4). cause_separation->sol_separation1 sol_decomposition1 Neutralize silica with TEA before loading. cause_decomposition->sol_decomposition1 sol_tailing2 Switch to Amine (NH2) -functionalized silica. sol_tailing1->sol_tailing2 If persists sol_tailing3 Reduce sample load. sol_tailing2->sol_tailing3 Also consider sol_separation2 Use a shallower gradient. sol_separation1->sol_separation2 Then sol_separation3 Use dry sample loading. sol_separation2->sol_separation3 Also consider sol_decomposition2 Switch to a non-acidic stationary phase (Alumina, NH2-Silica). sol_decomposition1->sol_decomposition2 If severe

Caption: Troubleshooting workflow for N-Boc-azetidine purification.

Core Experimental Protocols
Protocol 1: Method Development Using Thin-Layer Chromatography (TLC)

This protocol is essential for determining the optimal solvent system before committing to a column.

  • Prepare TLC Chambers: Prepare several chambers with different solvent systems. Use common binary mixtures like Hexane/Ethyl Acetate (Hex/EtOAc) and Dichloromethane/Methanol (DCM/MeOH).[10]

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Analyze Rf Values: Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate). The ideal solvent system will give your desired compound an Rf value between 0.15 and 0.40, with good separation from major impurities.[12]

  • Test Modifiers: If tailing is observed, prepare a new eluent that includes 0.5% TEA. Develop a new TLC plate in this modified solvent to confirm that peak shape improves.

Protocol 2: Standard Flash Chromatography Purification on Silica Gel

This protocol assumes a suitable solvent system has been identified via TLC.

  • Column Selection & Packing: Choose a column size appropriate for your sample amount (e.g., a 40g silica column for 400mg - 2g of crude material). Securely pack the column with silica gel.

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of your initial, low-polarity mobile phase through it. If using a modifier like TEA, ensure it is included in the equilibration solvent.[15]

  • Sample Preparation & Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of a strong solvent (like DCM). This method is fast but can compromise resolution if too much or too strong a solvent is used.[15]

    • Dry Loading (Recommended): Dissolve the crude sample in a volatile solvent (e.g., DCM, MeOH). Add 1-2 times the sample's weight in silica gel. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the equilibrated column.[11][15]

  • Elution:

    • Begin elution with the starting mobile phase.

    • Gradually increase the percentage of the polar solvent according to your developed gradient. A typical run might start at 5% EtOAc in Hexane and gradually increase to 50% over 10-15 column volumes.

    • Maintain a steady flow rate.

  • Fraction Collection & Analysis:

    • Collect fractions throughout the run.

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-azetidine derivative.

Data Summary Tables

Table 1: Recommended Solvent Systems & Modifiers

Compound PolarityPrimary Solvent SystemModifier (if on Silica)Comments
Low to MediumHexane / Ethyl Acetate0.1 - 1% TEAStandard choice for many organic compounds. Good for achieving fine resolution.[10][16]
Medium to HighDichloromethane / Methanol0.1 - 1% TEA or NH3/MeOHBetter for more polar compounds. Methanol should generally not exceed 10-15% to avoid dissolving silica.[10]
Basic (Tailing Prone)Any (Hex/EtOAc or DCM/MeOH)Use Amine-Functionalized SilicaThis stationary phase often provides the best results without mobile phase modifiers.[3]
General Purification Workflow Diagram

This diagram illustrates the end-to-end process for purifying N-Boc-azetidine derivatives.

Purification_Workflow cluster_prep 1. Preparation & Method Development cluster_purification 2. Flash Chromatography cluster_analysis 3. Analysis & Isolation crude Crude Reaction Mixture tlc TLC Method Development (Target Rf 0.15-0.4) crude->tlc loading Sample Loading (Dry Load Recommended) tlc->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection frac_analysis Fraction Analysis (TLC) collection->frac_analysis combine Combine Pure Fractions frac_analysis->combine evap Solvent Evaporation combine->evap final_product Pure Product evap->final_product

Caption: General workflow for flash chromatography purification.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient?.
  • Sokoliová, R., Kánik, I., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.
  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?.
  • Benchchem. (n.d.). Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments.
  • Biotage. (n.d.). Successful Flash Chromatography.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • Biotage. (n.d.). Successful flash chromatography.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • News-Medical-Life Sciences. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Quora. (2019, September 17). When do we find tailing in chromatography, and how can we eliminate that?.

Sources

Optimization

Troubleshooting poor solubility of 2-(1-Boc-azetidin-2-yl)acetic acid in organic synthesis

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we frequently encounter building blocks that defy standard operational protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we frequently encounter building blocks that defy standard operational protocols. 2-(1-Boc-azetidin-2-yl)acetic acid is a prime example. While it is an invaluable intermediate for introducing rigid, functionalized azetidine motifs into drug candidates, its poor solubility in common organic solvents often bottlenecks high-throughput coupling and purification workflows.

This guide is engineered for drug development professionals. It moves beyond basic troubleshooting to explain the thermodynamic and kinetic causality behind this compound's behavior, providing self-validating protocols to keep your syntheses moving.

Part 1: Root Cause Analysis — The Physical Chemistry of Insolubility

To solve a solubility issue, we must first understand the molecular forces at play.

Q: Why does 2-(1-Boc-azetidin-2-yl)acetic acid resist dissolution in standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: The insolubility stems from a structural dichotomy. The molecule possesses a bulky, highly lipophilic tert-butoxycarbonyl (Boc) protecting group, which theoretically should enhance solubility in non-polar solvents[1]. However, the terminal acetic acid moiety acts as a powerful hydrogen-bond donor and acceptor, driving the formation of highly stable intermolecular dimers. Furthermore, the azetidine ring—a four-membered saturated heterocycle—imparts extreme conformational rigidity[2]. This rigidity minimizes the entropic penalty of crystallization, leading to a high crystal lattice energy. Non-polar solvents like DCM simply lack the dielectric constant and hydrogen-bond accepting capacity required to disrupt this robust crystalline lattice.

Q: Why does it sometimes crash out of solution mid-reaction? A: If you are performing a coupling reaction and the compound precipitates, it is likely due to a shift in the solvent's polarity profile as reagents are consumed, or the formation of an insoluble intermediate complex. While Boc-amino acids are generally soluble in organic media, specific sterically hindered or rigid derivatives can become sparingly soluble, requiring highly optimized solvent mixtures[3].

Part 2: Troubleshooting Guide & FAQs

Q: I need to perform an amide coupling in DCM to avoid the difficult workup of DMF. How can I force dissolution? A: You must chemically disrupt the hydrogen-bonded dimers. The most effective method is in-situ salt formation. By adding 1.0 to 1.2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the carboxylic acid. The resulting lipophilic ammonium carboxylate salt is dramatically more soluble in DCM than the neutral acid.

Q: Does the choice of coupling reagent influence the solubility of the starting material? A: Absolutely. If you pre-activate the acid using reagents like HATU or EDC/NHS, you covalently convert the problematic carboxylic acid (-OH) into a lipophilic active ester (e.g., an OAt or OSu ester). This eliminates the hydrogen-bond donor entirely. Once activated, the intermediate will smoothly dissolve in DCM or standard solid-phase peptide synthesis (SPPS) solvents[1].

Q: Can I use heat or sonication to dissolve it? A: Gentle warming (35–40 °C) and sonication can provide the kinetic energy needed to overcome the initial lattice energy[1]. However, prolonged heating of Boc-protected azetidine-carboxylic acids can lead to thermal degradation or ring-opening side reactions due to the inherent strain of the four-membered ring[4]. Heat should be used as a last resort, not a primary strategy.

Part 3: Data Presentation — Solvent & Additive Screening

The following table summarizes the thermodynamic rationale and expected outcomes for various solubilization strategies.

Table 1: Solubility Optimization Matrix for 2-(1-Boc-azetidin-2-yl)acetic acid

Solvent SystemAdditiveSolubility ProfileMechanistic Rationale
100% DCM NonePoor (< 0.05 M)Non-polar solvent cannot disrupt strong intermolecular carboxylic acid dimers.
DCM / DMF (1:1) NoneModerate (~ 0.2 M)DMF acts as a strong hydrogen-bond acceptor, partially dissociating dimers.
100% DMF NoneGood (~ 0.5 M)High dielectric constant heavily favors monomeric solvation.
100% DCM DIPEA (1.2 eq)Excellent (> 1.0 M)Deprotonation forms a lipophilic ammonium carboxylate salt, breaking H-bonds.
100% DCM NHS + EDCExcellent (as active ester)Covalent modification removes the H-bond donor, drastically increasing lipophilicity.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints so you can confirm success before committing expensive amine partners to the reaction.

Protocol A: In-Situ Salt Formation (The DIPEA Method)

Use this when your downstream coupling reagent (e.g., HATU, PyBOP) is compatible with basic conditions.

  • Suspension: Weigh 1.0 mmol of 2-(1-Boc-azetidin-2-yl)acetic acid into a dry flask. Add 5.0 mL of anhydrous DCM.

    • Validation Check: The mixture will appear as a cloudy, white suspension.

  • Deprotonation: Dropwise, add 1.2 mmol (approx. 210 µL) of DIPEA while stirring at room temperature.

  • Equilibration: Stir for 5 minutes.

    • Validation Check: The suspension must transition to a completely clear, colorless to pale-yellow solution. If particulate matter remains, the lattice energy has not been fully overcome; add 0.5 mL of DMF as a co-solvent.

  • Activation: Once clear, add your coupling reagent (e.g., HATU) and proceed with the addition of your target amine.

Protocol B: Pre-Activation Strategy (The Active Ester Method)

Use this when your target amine is base-sensitive or when you must strictly avoid DMF.

  • Initial Solvation: Suspend 1.0 mmol of the acid in 4.0 mL of DCM. Add 1.0 mL of THF to slightly increase the hydrogen-bond accepting capacity of the baseline solvent.

  • Reagent Addition: Add 1.1 mmol of N-Hydroxysuccinimide (NHS), followed by 1.1 mmol of EDC·HCl.

  • Covalent Modification: Stir at room temperature for 2 hours.

    • Validation Check: Monitor by TLC (Stain with Ninhydrin or KMnO4) or LC-MS. As the polar acid converts to the lipophilic NHS-ester, the reaction mixture will clarify.

  • Coupling: Once the solution is clear and LC-MS confirms >95% conversion to the active ester, add your amine directly to the pot. No additional base is strictly required for the acylation step.

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree to rapidly resolve solubility bottlenecks at the bench.

Workflow N1 Initiate: 2-(1-Boc-azetidin-2-yl)acetic acid N2 Dissolve in standard solvent (e.g., DCM) N1->N2 N3 Is solution clear? N2->N3 N4 Proceed to Coupling N3->N4 Yes N5 Add DMF or NMP (Disrupt lattice energy) N3->N5 No N6 Is solution clear? N5->N6 N6->N4 Yes N7 Add 1.0-1.2 eq DIPEA (Form carboxylate salt) N6->N7 No N8 Is solution clear? N7->N8 N8->N4 Yes N9 Pre-activate (HATU/NHS) (Eliminate H-bonding) N8->N9 No N9->N4

Workflow for troubleshooting and optimizing the solubility of 2-(1-Boc-azetidin-2-yl)acetic acid.

Part 6: References

  • Benchchem. Technical Support Center: Optimizing Coupling of Boc-D-4-(Boc-aminomethyl)phenylalanine. Available at: 1

  • ACS Publications. Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews. Available at: 4

  • CymitQuimica. CAS 183062-96-6: [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid. Available at: 2

  • National Institutes of Health (PMC). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Available at: 3

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 1-Boc-Azetidine-2-Acetic Acid vs. 1-Boc-Pyrrolidine-2-Acetic Acid

In contemporary medicinal chemistry, the transition from traditional flat aromatic rings to saturated, three-dimensional heterocycles is a proven strategy for improving the physicochemical properties of drug candidates....

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Author: BenchChem Technical Support Team. Date: March 2026

In contemporary medicinal chemistry, the transition from traditional flat aromatic rings to saturated, three-dimensional heterocycles is a proven strategy for improving the physicochemical properties of drug candidates. Within this paradigm, the choice between a five-membered pyrrolidine ring and a four-membered azetidine ring can dramatically alter a molecule's trajectory.

This guide provides an objective, mechanistic comparison between two highly valuable chiral building blocks: 1-Boc-azetidine-2-acetic acid and 1-Boc-pyrrolidine-2-acetic acid . By analyzing their structural nuances, thermodynamic stability, and behavior in synthetic workflows, researchers can make data-driven decisions during hit-to-lead optimization.

Structural and Physicochemical Comparison

The fundamental differences between these two building blocks stem directly from the size and strain of their parent heterocycles. While both molecules feature a Boc-protected secondary amine and a versatile 2-acetic acid handle, the ring contraction from five to four members induces profound changes in conformation and electronics.

Quantitative Data Summary
Property1-Boc-Azetidine-2-Acetic Acid1-Boc-Pyrrolidine-2-Acetic Acid
Core Ring Size 4-membered (Azetidine)5-membered (Pyrrolidine)
Ring Strain ~25.4 kcal/mol[1][2]~5.4 kcal/mol[2]
Dominant Conformation Puckered (Rigid)Envelope (Flexible)
Relative Lipophilicity (LogP) Lower (Reduces LogP by ~0.3 - 0.5 units)[3]Higher
Primary Metabolic Liability Potential strain-driven ring opening[1]CYP450-mediated α -oxidation
Exit Vector Orientation Highly restrictedModerately flexible

Mechanistic Insights in Drug Design

As an application scientist, it is critical to understand the causality behind why one scaffold might rescue a failing drug program over another.

Conformational Restriction and Exit Vectors

The pyrrolidine core adopts a flexible envelope conformation, allowing the 2-acetic acid substituent to sample a broader region of chemical space. In contrast, the azetidine ring is locked in a puckered conformation due to its high ring strain (~25.4 kcal/mol)[2]. This rigidity significantly restricts the exit vector of the acetic acid moiety. If the target binding pocket requires a pre-organized conformation, substituting a pyrrolidine for an azetidine can drastically reduce the entropic penalty of binding, thereby increasing target affinity.

Tuning Lipophilicity and Promiscuity

High lipophilicity is a common driver of off-target promiscuity and hERG toxicity. Contracting the ring by removing a single non-polar methylene unit (moving from pyrrolidine to azetidine) predictably lowers the partition coefficient (LogP)[3]. In recent optimization campaigns (such as the development of inhaled DDR inhibitors), replacing a pyrrolidine scaffold with an azetidine not only improved the kinetic solubility but also enhanced kinase selectivity and reduced cardiotoxicity risks[4].

Metabolic Stability Considerations

The high ring strain of azetidine increases the s-character of its C–H bonds. This subtle electronic shift can increase resistance to standard cytochrome P450-mediated oxidation at the unhindered α -positions—a common metabolic liability for pyrrolidines. However, this advantage is a double-edged sword: the inherent ~25.4 kcal/mol strain makes azetidines more susceptible to metabolic or chemical ring-opening by nucleophiles if not carefully shielded[1][2].

Scaffold Selection Workflow

The decision to utilize 1-Boc-azetidine-2-acetic acid versus its pyrrolidine counterpart should be driven by the specific liabilities identified in your lead compound. The following decision matrix illustrates the logical flow for scaffold selection.

ScaffoldSelection Start Lead Optimization: Select Scaffold Eval Assess Primary Liability Start->Eval Lipophilicity High Lipophilicity (LogP) & Off-Target Promiscuity Eval->Lipophilicity Flexibility High Conformational Flexibility / Poor IP Eval->Flexibility Metabolism Need for Established Metabolic Robustness Eval->Metabolism Azetidine 1-Boc-Azetidine-2-Acetic Acid (Reduces LogP, Increases Rigidity) Lipophilicity->Azetidine Ring Contraction Flexibility->Azetidine Restrict Conformation Pyrrolidine 1-Boc-Pyrrolidine-2-Acetic Acid (Lower Ring Strain, Robust) Metabolism->Pyrrolidine Avoid Ring Strain

Caption: Decision matrix for selecting between azetidine and pyrrolidine scaffolds during lead optimization.

Experimental Protocols: Amide Bond Formation

To ensure a self-validating system, the following protocol details the coupling of these building blocks to a primary amine.

Mechanistic Rationale for Protocol Design: Unlike standard α -amino acids, both 1-Boc-azetidine-2-acetic acid and 1-Boc-pyrrolidine-2-acetic acid feature a methylene bridge (–CH₂–) separating the chiral C2 ring carbon from the carboxylic acid. This β -positioning prevents the formation of a 5-membered oxazolone intermediate during activation. Consequently, the risk of racemization at the chiral center is virtually eliminated, allowing the use of highly efficient, strong coupling agents like HATU at room temperature without the need for cryogenic cooling.

Step-by-Step Methodology

Objective: Coupling of the 2-acetic acid moiety to a primary amine (R-NH₂) followed by Boc deprotection.

Reagents:

  • 1-Boc-azetidine-2-acetic acid OR 1-Boc-pyrrolidine-2-acetic acid (1.0 eq)

  • Primary amine R-NH₂ (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step 1: Carboxylate Activation

  • Dissolve the chosen Boc-protected cyclic acetic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Add DIPEA (3.0 eq) to the solution and stir for 2 minutes.

  • Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

Step 2: Amide Coupling

  • Add the primary amine (1.1 eq) dropwise to the activated ester solution.

  • Stir the reaction at room temperature for 2–4 hours. Monitor the consumption of the activated ester via LC-MS.

Step 3: Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 4: Boc Deprotection

  • Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

  • Stir at room temperature for 1 hour.

    • Expert Note: Despite the high ~25.4 kcal/mol ring strain of the azetidine core, the protonated azetidinium ion formed during this step is highly stable under standard acidic TFA deprotection conditions, provided no strong nucleophiles are introduced[2].

  • Concentrate the mixture under a stream of nitrogen to yield the TFA salt of the target compound, ready for subsequent purification or functionalization.

Sources

Comparative

A Comparative Guide to Azetidine and Proline Derivatives for Conformational Restriction in Drug Design

In the landscape of modern drug discovery, the ability to control the three-dimensional shape, or conformation, of a molecule is paramount. Conformational restriction is a key strategy used to pre-organize a ligand for o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the ability to control the three-dimensional shape, or conformation, of a molecule is paramount. Conformational restriction is a key strategy used to pre-organize a ligand for optimal binding to its biological target, thereby enhancing potency, selectivity, and pharmacokinetic properties. Among the most powerful tools for achieving this are cyclic amino acid analogues, with L-proline (Pro) being the archetypal residue. However, its lower homologue, L-azetidine-2-carboxylic acid (Aze), offers a distinct and, in many cases, more potent method for conformational control.[1][2][3] This guide provides an in-depth, objective comparison of these two structural motifs, supported by experimental data, to inform rational design choices in peptide and small molecule therapeutics.

Fundamental Structural and Conformational Differences

The core distinction between proline and azetidine lies in their ring size: proline features a five-membered pyrrolidine ring, while azetidine possesses a more strained four-membered ring.[3][4] This seemingly small difference has profound implications for the local and global conformation of a molecule.

Proline's Conformational Landscape: The pyrrolidine ring of proline is not planar and exists in two primary "puckered" conformations: Cγ-endo (where the γ-carbon is on the same side as the carboxyl group) and Cγ-exo (where it is on the opposite side).[5][6][7] This puckering influences the backbone dihedral angles (φ, ψ) and, consequently, the secondary structure of peptides.[6][8] Furthermore, the peptide bond preceding a proline residue (the X-Pro bond) can slowly interconvert between cis and trans isomers, a process that can be a rate-limiting step in protein folding and function.[9][10][11] While the trans form is generally favored, the cis conformation is significantly more populated than for any other proteinogenic amino acid.

Azetidine's Constrained World: The four-membered ring of azetidine exhibits significantly higher ring strain.[4][12] This strain reduces the flexibility of the ring, leading to a more restricted set of accessible backbone conformations compared to proline.[2][13][14] While puckering still occurs, the energetic landscape is different, and the ring is generally less puckered than proline's.[13][14] Computational studies have shown that peptides with Aze are somewhat more flexible than those with Pro due to reduced non-covalent repulsive interactions, yet they favor different types of turns.[2]

G cluster_pro Proline (Five-Membered Ring) cluster_aze Azetidine (Four-Membered Ring) N_p N CA_p N_p->CA_p CB_p CA_p->CB_p C_p C' CA_p->C_p CG_p CB_p->CG_p CD_p CG_p->CD_p pucker_endo Cγ-endo pucker CG_p->pucker_endo pucker_exo Cγ-exo pucker CG_p->pucker_exo CD_p->N_p N_a N CA_a N_a->CA_a CB_a CA_a->CB_a C_a C' CA_a->C_a CG_a CB_a->CG_a strain Higher Ring Strain CB_a->strain CG_a->N_a

Caption: Comparison of the five-membered proline ring and the four-membered azetidine ring.

Comparative Analysis: Experimental and Computational Insights

Direct comparisons reveal that azetidine is not merely a smaller version of proline but a unique tool for inducing specific secondary structures.

ParameterProline (Pro)Azetidine-2-carboxylic acid (Aze)Rationale & Significance
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Smaller ring size in Aze leads to increased ring strain and altered bond angles, fundamentally changing its conformational preferences.[4][14]
Backbone φ Angle Restricted, typically ~ -60°More restricted, often leading to different turn types.The φ angle is highly constrained by the cyclic structure in both, but the nature of the constraint differs.
Preferred Turn Type Induces β-turns (i+1 position)Induces γ-turns This is a critical distinction. Proline's geometry fits well into the i+1 position of a β-turn, while the tighter geometry of Aze preferentially stabilizes the more compact γ-turn structure.[15][16]
Cis/Trans Isomerization Significant population of cis isomer; slow interconversion.[9][10]Higher propensity for trans→cis isomerization.[17]The increased tendency for Aze to adopt a cis peptide bond can induce a sharp 180° bend, a powerful tool for creating specific folded structures.[17]
Flexibility Ring puckering (Cγ-endo/exo) allows for conformational adaptability.[6][8]Generally considered more conformationally rigid, but can increase peptide flexibility in some contexts by reducing steric clashes.[2]While the Aze ring itself is more rigid, its smaller size can reduce steric hindrance with adjacent residues, paradoxically increasing the flexibility of the overall peptide backbone in certain sequences.[2]

A key study directly comparing model tetrapeptides found that while both Pro and Aze derivatives induce reverse turns, the nature of the turn differs significantly based on ring size. The five-membered proline ring consistently favored β-turns, whereas the four-membered azetidine ring forced the peptide to adopt γ-turn conformations.[15][16]

Experimental Workflows for Conformational Analysis

Determining the precise conformational impact of these residues requires a multi-faceted experimental and computational approach.

G cluster_workflow Experimental & Computational Workflow A Peptide Synthesis (Solid-Phase or Solution) B Purification & Characterization (HPLC, Mass Spec) A->B C NMR Spectroscopy B->C D X-ray Crystallography B->D E Computational Modeling B->E F Structural Ensemble Determination C->F D->F E->F

Caption: A typical workflow for analyzing the conformation of peptides containing non-natural amino acids.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying peptide structure and dynamics in solution.[18][19][20]

Objective: To determine dihedral angle restraints, interproton distances, and identify cis/trans isomers.

Methodology:

  • Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture mimicking a biological environment).

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and overall folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within each amino acid's spin system.[18]

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum. Cross-peaks in these spectra indicate protons that are close in space (< 5 Å).[18] The intensities of these cross-peaks are used to calculate interproton distance restraints. This is crucial for defining the overall fold.

  • J-Coupling Analysis: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. These values can be used in the Karplus equation to estimate the backbone φ dihedral angle.[18]

  • Cis/Trans Isomer Identification: The presence of proline or azetidine often leads to two distinct sets of resonances for adjacent residues in the NMR spectra, corresponding to the cis and trans isomers. The relative integration of these peaks provides the isomer ratio. Exchange peaks in a NOESY or ROESY spectrum can also be used to study the kinetics of isomerization.[21]

Causality: The choice of these specific NMR experiments provides a complete dataset for structure calculation.[18][20] TOCSY provides through-bond connectivity for assignment, while NOESY/ROESY provides the through-space distance restraints that are essential for defining the 3D structure.

Molecular dynamics (MD) simulations complement experimental data by exploring the conformational landscape and energy minima.[22][23]

Objective: To generate a Boltzmann-weighted ensemble of low-energy structures consistent with experimental data.

Methodology:

  • Parameterization: For non-standard residues like azetidine, force field parameters must be generated using quantum mechanical (QM) calculations if they are not already available.[17][22]

  • System Setup: The peptide is placed in a simulation box with an explicit solvent (e.g., TIP3P water).[22]

  • Minimization and Equilibration: The system's energy is minimized to remove bad contacts, followed by a period of equilibration where temperature and pressure are stabilized.

  • Production MD: A long simulation (nanoseconds to microseconds) is run to sample the conformational space.

  • Analysis: The resulting trajectory is analyzed to identify stable conformations, calculate dihedral angle distributions, and compare them with NMR-derived restraints.

Trustworthiness: This protocol is self-validating. A successful simulation will produce a structural ensemble whose predicted NMR observables (e.g., NOE distances, J-couplings) match the experimentally measured values.[24]

Synthesis of Key Building Blocks

The accessibility of the core amino acid is a critical consideration. While L-proline is commercially available, L-azetidine-2-carboxylic acid often requires synthesis.

Several synthetic routes have been established.[25][26][27] A common approach starts from readily available precursors.

Objective: To synthesize enantiomerically pure (S)-azetidine-2-carboxylic acid.

Example Route (Conceptual):

  • Starting Material: A common starting point is γ-butyrolactone.[25]

  • Ring Formation: A sequence involving bromination, esterification, and intramolecular cyclization (alkylation) forms the azetidine ring.[25][26]

  • Deprotection/Resolution: The final steps involve deprotection and, if a racemic route was used, chiral resolution to isolate the desired L-enantiomer.[25]

Self-Validation: Each step requires purification (e.g., chromatography) and characterization by NMR and mass spectrometry to confirm the structure and purity of the intermediates and the final product.[26]

Conclusion and Strategic Recommendations

The choice between azetidine and proline derivatives is not arbitrary but a strategic decision based on the desired structural outcome.

  • Choose Proline when:

    • The goal is to induce or stabilize a β-turn .

    • Mimicking a natural proline-containing sequence is intended.

    • A moderate level of conformational restriction is sufficient.

  • Choose Azetidine when:

    • A more severe conformational constraint is required.

    • The goal is to stabilize a tight γ-turn or a sharp 180° bend in the peptide backbone.[15][16][17]

    • Exploring novel backbone geometries to escape established structural motifs is desired.

The incorporation of an azetidine ring is a powerful tactic in medicinal chemistry to enhance the properties of bioactive molecules.[12][28] Its unique ability to rigidly control local geometry provides a distinct advantage over the more flexible proline ring, opening new avenues for the design of highly specific and potent therapeutics. By understanding the fundamental differences and employing the robust analytical workflows described, researchers can rationally select the optimal cyclic constraint for their drug discovery campaigns.

References

  • NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. (2022). Google Cloud.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2020). Request PDF.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed.
  • Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.).
  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. (n.d.). PMC.
  • NMR spectroscopy in the conformational analysis of peptides: an overview. (2020). PubMed.
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2005).
  • Prolyl cis-trans isomerization kinetics estimated by NMR. (n.d.).
  • Proline Cis−Trans Isomerization and Protein Folding. (2002).
  • Parameterization of non-natural amino acids for conform
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). PDF.
  • Force-dependent isomerization kinetics of a highly conserved proline switch modulates the mechanosensing region of filamin. (2014). PNAS.
  • Proline 54 trans-cis isomerization is responsible for the kinetic partitioning at the last-step photocycle of photoactive yellow protein. (n.d.). PMC.
  • Conformation of β-proline ring: Cγ-endo (A) and Cγ-exo (B) puckers. (n.d.).
  • NMR-Based Peptide Structure Analysis. (n.d.).
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (n.d.). RSC Publishing.
  • Research advances in L-azetidine-2-carboxylic acid. (n.d.). Unknown Source.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Ring Pucker Control in β-Prolines. (n.d.). Unknown Source.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conform
  • Virtual Screening Expands the Non-Natural Amino Acid Palette for Peptide Optimization. (2022).
  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. (n.d.). PMC.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008).
  • Synthesis of L-Azetidine-2-Carboxylic Acid. (2025).
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025). Unknown Source.
  • A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. (2017). PLOS One.
  • Computational protein design utilizes unn
  • Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R) fluoroprolines. (n.d.).
  • Proline conformational equilibria. (n.d.).
  • Conformational Preferences of Proline Analogues with Different Ring Size. (2007).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024).
  • Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.
  • Conformational preferences of proline analogues with different ring size. (2007). PubMed.
  • Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. (2008). PubMed.
  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid)
  • Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. (n.d.). Unknown Source.

Sources

Validation

LC-MS fragmentation patterns and mass spectrometry of N-Boc-azetidine-2-acetic acid

LC-MS Fragmentation and Structural Elucidation of N-Boc-azetidine-2-acetic Acid: A Comparative Guide As a Senior Application Scientist in mass spectrometry, I frequently encounter analytical bottlenecks in the structural...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation and Structural Elucidation of N-Boc-azetidine-2-acetic Acid: A Comparative Guide

As a Senior Application Scientist in mass spectrometry, I frequently encounter analytical bottlenecks in the structural elucidation of strained nitrogenous heterocycles. N-Boc-azetidine-2-acetic acid is a highly valuable building block in modern peptidomimetic drug discovery. However, its mass spectrometric characterization requires careful differentiation from its positional isomer (N-Boc-azetidine-3-acetic acid) and its ring-size homologue (N-Boc-pyrrolidine-2-acetic acid).

This guide provides an objective, data-driven comparison of their LC-MS/MS fragmentation behaviors, underpinned by mechanistic causality and self-validating experimental protocols to ensure absolute confidence in your structural assignments.

Mechanistic Causality in ESI-MS/MS Fragmentation

The electrospray ionization (ESI) of N-Boc protected amino acids predictably yields a protonated precursor [M+H]⁺. The subsequent collision-induced dissociation (CID) is governed by two primary thermodynamic drivers: the lability of the tert-butyloxycarbonyl (Boc) protecting group and the inherent angular strain of the heterocyclic ring.

  • Boc-Group Cleavage : The most thermodynamically favored pathway across all Boc-protected amines is the neutral loss of isobutylene (56 Da) via a McLafferty-type rearrangement, yielding an intermediate carbamoyl cation[1],[2]. This is immediately followed by the expulsion of CO₂ (44 Da), resulting in a net loss of 100 Da to expose the bare azetidine or pyrrolidine core[1].

  • Ring Strain and Cleavage : The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol) compared to the 5-membered pyrrolidine ring[3]. Consequently, after Boc deprotection, the azetidine core undergoes facile ring-opening and retro-cycloaddition, expelling ethylene (C₂H₄, 28 Da)—a fragmentation pathway that is largely absent in the more stable pyrrolidine homologues[4].

Fragmentation A [M+H]+ m/z 216.12 B Loss of Isobutylene [M+H - 56]+ m/z 160.06 A->B - C4H8 (56 Da) C Loss of CO2 [M+H - 100]+ m/z 116.07 B->C - CO2 (44 Da) D Ring Cleavage (Loss of C2H4) m/z 88.04 C->D - C2H4 (28 Da) E Loss of H2O m/z 98.06 C->E - H2O (18 Da)

CID fragmentation pathway of N-Boc-azetidine-2-acetic acid highlighting Boc and ring cleavage.

Comparative Mass Spectrometry Data

To objectively evaluate N-Boc-azetidine-2-acetic acid, we must compare its MS/MS profile against its closest structural alternatives. The table below summarizes the quantitative data and the structural causality behind the unique diagnostic ions.

Table: Comparative LC-MS/MS Product Ions (Positive ESI, NCE 25-30 eV)

CompoundPrecursor [M+H]⁺[M+H - 56]⁺[M+H - 100]⁺Unique Diagnostic IonsStructural Causality
N-Boc-azetidine-2-acetic acid m/z 216.12m/z 160.06m/z 116.07m/z 88.04 , m/z 70.03Proximity of the acetic acid group to the amine facilitates specific ring opening and loss of C₂H₄ (28 Da).
N-Boc-azetidine-3-acetic acid m/z 216.12m/z 160.06m/z 116.07m/z 98.06 , m/z 56.05Symmetrical ring cleavage; distinct lack of m/z 88.04 due to C3 substitution favoring water loss.
N-Boc-pyrrolidine-2-acetic acid m/z 230.14m/z 174.08m/z 130.09m/z 84.08 (pyrrolinium)Lower ring strain prevents facile ring cleavage; a highly stable pyrrolinium ion dominates the spectrum.

Self-Validating LC-MS/MS Experimental Protocol

A robust analytical protocol must be a self-validating system. If in-source fragmentation occurs, MS/MS data becomes convoluted. The following workflow integrates internal system suitability checks to ensure that the observed fragmentation is strictly due to CID within the collision cell.

Step 1: Sample Preparation & System Suitability

  • Diluent: Prepare samples in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Concentration: Dilute to a final concentration of 1 µg/mL to prevent detector saturation.

  • Self-Validation Check: Inject a reference standard of Boc-Pro-OH. Monitor the MS1 full scan; if the m/z 116 ion (Boc loss) exceeds 10% of the precursor m/z 216, in-source fragmentation is occurring. Reduce the fragmentor or cone voltage until the precursor is intact[2].

Step 2: Chromatographic Separation (UPLC)

  • Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters Acquity BEH).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes at a flow rate of 0.4 mL/min. Note: Azetidine derivatives will elute earlier than their pyrrolidine homologues due to lower lipophilicity.

Step 3: High-Resolution Q-TOF MS Parameters

  • Ionization: ESI Positive Mode.

  • Source Parameters: Capillary Voltage at 3.0 kV; Drying Gas at 10 L/min at 300 °C[5].

  • Collision Energy (CID): Ramp the collision energy from 15 to 35 eV using Argon gas. A ramped CE is critical to capture both the highly labile Boc loss (at low CE) and the more rigid ring cleavage (at high CE).

Workflow S1 1. Sample Prep 1 µg/mL in 50:50 H2O:ACN S2 2. System Suitability Check in-source decay S1->S2 S3 3. UPLC Separation C18, 5-60% B over 8 min S2->S3 S4 4. Q-TOF MS/MS ESI+, Ramped CE 15-35 eV S3->S4 S5 5. Data Processing Extract Diagnostic Ions S4->S5

Step-by-step self-validating LC-MS/MS workflow for Boc-protected heterocycles.

Diagnostic Logic for Isomer Differentiation

Differentiating the C2-substituted azetidine from the C3-substituted isomer relies heavily on the MS/MS spectra post-Boc deprotection. Because the C2-acetic acid group is adjacent to the secondary amine, the formation of the [M+H-100]⁺ ion (m/z 116) triggers a characteristic loss of the unsubstituted C3-C4 ethylene bridge (-28 Da) to form an m/z 88 ion.

Conversely, the C3-isomer cannot undergo this specific cleavage without breaking the functionalized carbon bond. It instead loses water (-18 Da), making m/z 98 the dominant base peak in its MS/MS spectrum[3],[4].

LogicTree Q1 Precursor Mass? N1 m/z 230.14 (Pyrrolidine Homologue) Q1->N1 230 Da Q2 Diagnostic Ion at m/z 88? Q1->Q2 216 Da N2 N-Boc-azetidine-2-acetic acid Q2->N2 Yes (High Intensity) N3 N-Boc-azetidine-3-acetic acid Q2->N3 No (m/z 98 dominates)

Diagnostic MS/MS logic tree for differentiating azetidine/pyrrolidine homologues and isomers.

Conclusion

For drug development professionals, accurately identifying N-Boc-azetidine-2-acetic acid prevents costly downstream synthesis errors during library generation. By leveraging the differential ring strain and predictable Boc fragmentation pathways, high-resolution LC-MS/MS provides a definitive, objective method to distinguish this compound from its closely related isomers and homologues.

References

  • A Comparative Guide to the Mass Spectrometry Analysis of N-Boc... - benchchem.com - 1

  • Elucidation of the Presence and Location of t-Boc Protecting Groups... - core.ac.uk - 2

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds... - acs.org - 3

  • Structural Characterization of Formaldehyde-induced Cross-links... - nih.gov - 5

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives... - researchgate.net - 4

Sources

Comparative

Benchmarking Standard Peptide Coupling Reagents for 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid

For researchers and drug development professionals, the selection of an optimal peptide coupling reagent is a critical determinant of synthetic yield, purity, and scalability. This guide provides an objective, data-drive...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an optimal peptide coupling reagent is a critical determinant of synthetic yield, purity, and scalability. This guide provides an objective, data-driven comparison of modern coupling reagents specifically applied to 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid (Boc-Aze(2)-CH₂COOH).

Chemical Context & Mechanistic Causality

To benchmark reagents effectively, we must first analyze the unique structural dynamics of Boc-Aze(2)-CH₂COOH:

  • Steric Hindrance: The molecule features a rigid azetidine ring protected by a bulky tert-butyloxycarbonyl (Boc) group. This creates significant steric bulk near the reactive center, impeding the approach of hindered amine nucleophiles.

  • Epimerization Immunity: Most peptide coupling literature focuses on α -amino acids, where activation leads to oxazolone formation and subsequent racemization at the α -carbon. However, Boc-Aze(2)-CH₂COOH is a β -amino acid derivative. Its α -carbon is an unsubstituted methylene (-CH₂-) spacer, meaning it lacks an α -chiral center . The chiral center resides at the β -position (C2 of the azetidine ring), structurally precluding oxazolone-mediated epimerization.

The core synthetic challenge is therefore maximizing reaction kinetics to overcome steric hindrance, rather than suppressing racemization.

Quantitative Benchmarking of Coupling Reagents

The efficacy of coupling reagents is assessed by reaction yield, kinetic rate, byproduct solubility, and safety. Below is a comparative synthesis of standard reagents applied to sterically demanding substrates.

Coupling ReagentActivation MechanismRelative ReactivityByproduct RemovalSafety Profile
HATU / DIPEA Uronium (HOAt-based)Very High Moderate (Chromatography)Explosive hazard (dry)[1]
COMU / DIPEA Uronium (Oxyma-based)High Easy (Water-soluble)Safe, Green alternative[2]
DIC / OxymaPure Carbodiimide + AdditiveHigh Easy (Soluble urea in SPPS)Safe, Non-explosive[3]
EDC / HOBt Carbodiimide + AdditiveModerate Easy (Water-soluble)Explosive hazard (HOBt)[1]
Reagent Performance Analysis
  • HATU: Remains the benchmark for high coupling efficiency in challenging, sterically hindered sequences[2]. The 7-aza nitrogen of its HOAt leaving group provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming amine, drastically accelerating aminolysis.

  • DIC / OxymaPure: This combination has emerged as a superior, safer alternative to classic benzotriazoles[3]. Anhydrous HOBt and HOAt are classified as energetic materials (explosive hazards)[1]. OxymaPure eliminates this risk while matching or exceeding the reactivity of HOBt[4].

  • COMU: A novel uronium salt incorporating the Oxyma leaving group and a morpholine backbone. It delivers coupling efficiencies comparable to HATU but generates highly water-soluble byproducts, making it a premier choice for green chemistry and solution-phase purification[2],[5]. However, COMU exhibits lower stability in DMF compared to HATU, which must be accounted for in automated synthesizers[6].

Activation Workflows & Logical Relationships

G A Boc-Aze(2)-CH2COOH (Substrate) D O-Acyl / Active Ester Intermediate A->D Activation B Coupling Reagent (HATU / COMU / DIC) B->D C Base / Additive (DIPEA / Oxyma) C->D Deprotonation / Trapping F Amide Product + Byproducts D->F Aminolysis E Amine Nucleophile (Drug Payload / Resin) E->F

Caption: Workflow of Boc-Aze(2)-CH₂COOH activation and subsequent amide bond formation.

DecisionTree Start Select Reagent for Boc-Aze(2)-CH2COOH Q1 Is the target amine highly sterically hindered? Start->Q1 HATU Use HATU / DIPEA (Highest Reactivity) Q1->HATU Yes Q2 Is green chemistry or safety a priority? Q1->Q2 No Oxyma Use DIC / OxymaPure (Safe, High Yield) Q2->Oxyma Yes (Standard SPPS) COMU Use COMU / DIPEA (Fast, Aqueous Workup) Q2->COMU Yes (Solution Phase)

Caption: Decision matrix for selecting coupling reagents based on steric hindrance and safety.

Self-Validating Experimental Protocols

The following methodologies are designed to ensure high conversion rates while preventing common side reactions such as guanidinylation.

Protocol A: High-Efficiency Coupling using DIC/OxymaPure (Standard)

Mechanism: DIC activates the carboxylic acid to an O-acylisourea, which is rapidly trapped by OxymaPure to form a stable active ester. Pre-activation prevents the amine from reacting directly with DIC.

  • Preparation: Dissolve Boc-Aze(2)-CH₂COOH (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF to achieve a 0.1 M to 0.2 M concentration.

  • Activation: Add DIC (1.1 eq) dropwise at 0 °C. Stir the mixture for 10 minutes to allow complete formation of the Oxyma active ester.

  • Coupling: Add the target amine (1.1 eq). If the amine is a hydrochloride salt, supplement with DIPEA (1.2 eq) to liberate the free base.

  • Monitoring: Stir at room temperature for 2–4 hours. The reaction is self-validating via LC-MS; monitor the disappearance of the active ester mass.

  • Workup: For solution phase, concentrate the DMF, dissolve in EtOAc, and wash with 5% NaHCO₃ and 1M HCl. The diisopropylurea byproduct is highly soluble in organic solvents and can be removed via flash chromatography.

Protocol B: Pushing Steric Limits with HATU/DIPEA

Mechanism: Uronium salts like HATU react directly with the carboxylic acid only in the presence of a base. The amine must be added immediately after the base to prevent the uronium salt from reacting with the amine (guanidinylation), which irreversibly terminates the reaction.

  • Preparation: Dissolve Boc-Aze(2)-CH₂COOH (1.0 eq), the target amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF (0.1 M). Note: Do not pre-activate.

  • Initiation: Add DIPEA (2.0 eq) in a single portion. The solution will immediately turn yellow, indicating the formation of the active HOAt ester and deprotonation of the amine.

  • Coupling: Stir at room temperature for 1–2 hours. The anchimeric assistance of the 7-aza group will drive the reaction to completion rapidly, even for hindered secondary amines.

  • Workup: Dilute with EtOAc and perform rigorous aqueous washes (brine, 5% NaHCO₃) to remove the HOAt and tetramethylurea byproducts.

Expert Tip: For exceptionally difficult sequences, utilizing a double coupling strategy—first with DIC/OxymaPure, followed by a second coupling with HATU/DIPEA—has been shown to significantly improve overall crude purity[7].

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid: A Guide to Personal Protective Equipment and Disposal

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid. It is directed at researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid. It is directed at researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

The proper handling of specialized chemical reagents is paramount in a research and development setting. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal methods for 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid, a compound requiring careful management due to its potential hazards.

Understanding the Risks: Hazard Classification

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A structurally similar compound, 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid, is also classified as causing skin and serious eye irritation, reinforcing the need for caution.

Core Protective Measures: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection - Gloves: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use and change them frequently. - Lab Coat: A standard laboratory coat should be worn at all times. - Protective Suit: For larger quantities or procedures with a high risk of splashing, a chemical-resistant suit or apron should be considered.Prevents skin contact, which can cause irritation and potential dermal toxicity. Double gloving can provide additional protection.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Protects against inhalation of dust or aerosols, which can be harmful.

Operational Blueprint: Safe Handling and Disposal Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Certification prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware and Surfaces handle_reaction->clean_decontaminate Proceed to Cleanup clean_waste Segregate and Label Waste clean_decontaminate->clean_waste clean_dispose Dispose of Waste According to Protocol clean_waste->clean_dispose clean_ppe Doff PPE Correctly clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary equipment and reagents to avoid leaving the designated work area unnecessarily.

  • Handling the Compound:

    • All manipulations of the solid compound, including weighing and transferring, must be conducted within a chemical fume hood to prevent the dispersion of dust.[2]

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Use spark-proof tools and equipment if the compound is being used in a process with flammable solvents.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][4]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

Disposal Plan:

Proper disposal of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method: Disposal should be carried out in accordance with local, state, and federal regulations.[2] It is recommended to entrust the disposal to a licensed professional waste disposal company.[2] Do not dispose of this chemical down the drain.

By implementing these safety measures and operational plans, researchers can confidently and safely work with 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid, fostering a secure and productive laboratory environment.

References

  • 2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid - NextSDS. Available at: [Link]

  • MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. Available at: [Link]

Sources

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